PKC-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H25N5S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
[1-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C21H25N5S/c22-13-14-7-11-26(12-8-14)20-18-16-3-1-2-4-17(16)27-21(18)25-19(24-20)15-5-9-23-10-6-15/h5-6,9-10,14H,1-4,7-8,11-13,22H2 |
InChI 键 |
TXGUECVFNFKTBD-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
PKC-IN-4: A Technical Guide to its Mechanism of Action as an Atypical Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKC-IN-4, also identified as compound 7l in the scientific literature, is a potent and orally bioavailable small molecule inhibitor of atypical protein kinase C (aPKC) isoforms.[1] As an ATP-competitive inhibitor, this compound demonstrates significant efficacy in modulating inflammatory and vascular permeability pathways, positioning it as a valuable tool for research and a potential lead compound for therapeutic development, particularly in the context of ocular diseases characterized by retinal vascular leakage. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, summarizing its quantitative inhibitory activity, and outlining the experimental methodologies used for its characterization.
Introduction to Atypical Protein Kinase C (aPKC)
The Protein Kinase C (PKC) family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This family is broadly categorized into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). Unlike conventional and novel PKCs, the activation of atypical PKC isoforms (PKCζ and PKCι/λ) is independent of calcium and diacylglycerol. Instead, their activity is regulated by protein-protein interactions and phosphorylation events, often downstream of growth factor and cytokine signaling. aPKCs are key mediators in pathways controlling cell polarity, proliferation, and inflammation, making them attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the atypical PKC isoforms, PKCζ and PKCι. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby attenuating aPKC-mediated signaling cascades.
Inhibition of the NF-κB Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival. Atypical PKCs are known to be critical components in the TNF-α-induced activation of NF-κB. This compound has been demonstrated to effectively inhibit TNF-α-induced NF-κB activation.[1] This inhibition is crucial for its anti-inflammatory effects.
The signaling pathway can be visualized as follows:
References
Disclaimer: Lack of Specific Information on PKC-IN-4
An in-depth guide to the structure-activity relationship of Protein Kinase C (PKC) inhibitors, with a focus on the principles applicable to the hypothetical molecule "PKC-IN-4".
An extensive search of scientific literature and chemical databases did not yield any specific information for a compound designated "this compound." Therefore, this guide will provide a comprehensive overview of the structure-activity relationships (SAR) of well-characterized Protein Kinase C (PKC) inhibitors, which can serve as a framework for understanding the potential development and analysis of a novel inhibitor like "this compound."
Introduction to Protein Kinase C (PKC)
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, controlling processes like cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The PKC family is divided into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): (α, βI, βII, γ) require calcium (Ca²⁺), diacylglycerol (DAG), and phospholipids (B1166683) for activation.[1][4]
-
Novel PKCs (nPKCs): (δ, ε, η, θ) require DAG but are independent of Ca²⁺.[1][4]
-
Atypical PKCs (aPKCs): (ζ, ι/λ) do not require Ca²⁺ or DAG for activation.[1][4]
The catalytic domain of PKC isoforms is highly conserved, making the design of isoform-selective inhibitors a significant challenge.[4][5]
Structure-Activity Relationship (SAR) of PKC Inhibitors
The development of PKC inhibitors has largely focused on ATP-competitive inhibitors that target the kinase domain. The SAR of these compounds provides valuable insights for the design of new chemical entities.
Bisindolylmaleimides
A prominent class of PKC inhibitors is the bisindolylmaleimides. Compounds like Ro-31-8220 and Ro-32-0432 have been instrumental in studying PKC function.[6] The general structure consists of a maleimide (B117702) core flanked by two indole (B1671886) rings. Modifications to these rings and the maleimide nitrogen have profound effects on potency and selectivity.
Table 1: In Vitro Activity of Selected Bisindolylmaleimide PKC Inhibitors
| Compound | PKCα IC₅₀ (nM) | PKCβ IC₅₀ (nM) | PKCγ IC₅₀ (nM) | PKCε IC₅₀ (nM) | Notes | Reference |
| Ro-31-8220 | 5-37 | ~20 (rat brain) | 5-37 | 5-37 | Shows preference for PKCα. | [6] |
| Enzastaurin (LY317615) | 39 | 6 | 83 | 110 | Selective inhibitor of PKCβ. | [7] |
IC₅₀ values are highly dependent on assay conditions, particularly ATP concentration.
Staurosporine and Analogs
Staurosporine, an indolocarbazole isolated from Streptomyces sp., is a potent but non-selective protein kinase inhibitor.[7] Its high affinity for the ATP-binding pocket of many kinases makes it a challenging starting point for developing selective inhibitors. Analogs like midostaurin (B1676583) (PKC412) have been developed to improve the selectivity profile.[7]
Table 2: In Vitro Activity of Staurosporine and its Analogs
| Compound | PKC IC₅₀ (nM) | Kinase Selectivity | Notes | Reference |
| Staurosporine | 2.7 | Broad (inhibits many Ser/Thr and Tyr kinases) | cPKC > nPKC > aPKC inhibition. | [7] |
| Midostaurin (PKC412) | Lower than staurosporine | Higher specificity for PKC compared to staurosporine. | ATP-competitive inhibitor. | [7] |
Experimental Protocols
The characterization of PKC inhibitors like a hypothetical "this compound" involves a series of in vitro and cellular assays to determine potency, selectivity, and mechanism of action.
In Vitro PKC Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PKC isoforms.
Principle: A specific peptide substrate for PKC is immobilized on a microplate. The PKC enzyme, in the presence of ATP and the test compound, is added to the wells. The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form, typically detected via an enzyme-linked immunosorbent assay (ELISA).
Detailed Methodology:
-
Coating: Microplate wells are pre-coated with a PKC-specific peptide substrate.
-
Reaction Mixture: A reaction buffer containing purified PKC isoform, ATP, and varying concentrations of the test inhibitor (e.g., "this compound") is prepared.
-
Incubation: The reaction mixture is added to the coated wells and incubated to allow for the phosphorylation of the substrate by PKC.
-
Detection: After incubation, the wells are washed to remove non-bound reagents. A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A chromogenic HRP substrate is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of PKC activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a broad panel of other kinases. This is crucial to minimize off-target effects.[8]
Principle: The inhibitory activity of the compound is measured against a large number of purified protein kinases using standardized in vitro kinase assays, similar to the one described above. The results are often presented as the percentage of inhibition at a fixed concentration or as IC₅₀/Kᵢ values.
Detailed Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to cover a wide range of concentrations.
-
Kinase Panel: A panel of purified protein kinases (e.g., >400 kinases) is used.[8]
-
Assay Performance: High-throughput in vitro kinase assays are performed for each kinase in the presence of the test compound.
-
Data Analysis: Various metrics can be used to quantify selectivity, such as the selectivity score (S-score), which is based on the number of kinases inhibited above a certain threshold at a specific concentration. Other metrics include the Gini coefficient and selectivity entropy.[9]
Cellular Assays
Cellular assays are essential to determine the effect of the inhibitor in a biological context.
Principle: The ability of the inhibitor to block a PKC-dependent signaling pathway in cells is measured. For example, the inhibition of T-cell activation, which is dependent on PKCθ, can be assessed by measuring the expression of interleukin-2 (B1167480) (IL-2).[10]
Detailed Methodology:
-
Cell Culture: A relevant cell line (e.g., Jurkat T-cells for PKCθ) is cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of the inhibitor before being stimulated with an activator of the PKC pathway (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore).
-
Endpoint Measurement: After a specific incubation time, the cellular response is measured. This could be the level of a downstream phosphorylated protein (e.g., by Western blot) or the expression of a reporter gene (e.g., IL-2 measured by ELISA or qPCR).[10]
-
Data Analysis: The EC₅₀ value, the effective concentration of the inhibitor that causes a 50% reduction in the cellular response, is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the context of PKC inhibition.
General PKC Activation Pathway
The following diagram illustrates the canonical signaling pathway leading to the activation of conventional and novel PKC isoforms.
Caption: Canonical PKC activation pathway.
Experimental Workflow for Screening PKC Inhibitors
The following diagram outlines a typical workflow for the discovery and initial characterization of a novel PKC inhibitor.
Caption: Workflow for PKC inhibitor screening.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Downstream Signaling Networks of Protein Kinase C (PKC): A Technical Guide
Initial Search and Overview
A comprehensive search for the specific molecule "PKC-IN-4" did not yield any publicly available information regarding its downstream signaling effects, mechanism of action, or cellular targets. Therefore, this guide will provide an in-depth overview of the well-established downstream signaling pathways of the Protein Kinase C (PKC) family of enzymes. This information is crucial for researchers, scientists, and drug development professionals working on targeting this important class of kinases.
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[2]
PKC Isoforms and Their Downstream Effectors
The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3] Each isoform can have distinct, and sometimes opposing, downstream effects, which are highly dependent on the cellular context, specific isoform involved, and the signaling environment.[4]
| PKC Isoform Subfamily | Isoforms | Activators | Key Downstream Targets & Cellular Functions |
| Conventional (cPKC) | α, βI, βII, γ | Diacylglycerol (DAG), Ca²⁺, Phosphatidylserine | - Cell Proliferation & Survival: Activation of Raf/MEK/ERK pathway, Phosphorylation of Akt.[1][5] - Gene Expression: Regulation of transcription factors like AP-1 and NF-κB.[4] - Vasculogenesis: PKCβ is critical for the formation of new blood vessels.[2] |
| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG), Phosphatidylserine | - Apoptosis: PKCδ is generally pro-apoptotic.[4] - Cell Cycle Control: Can have both positive and negative effects on cell cycle progression.[4] - Immune Response: PKCθ is essential for T-cell activation.[2][4] - Neuroprotection & Cardiac Function: PKCε has been shown to be involved in these processes.[6] |
| Atypical (aPKC) | ζ, ι/λ | Ceramide, Phosphatidylserine | - Cell Polarity & Migration: Crucial for establishing and maintaining cell polarity. - NF-κB Activation: Plays a significant role in the NF-κB signaling pathway.[7] - Insulin Signaling: Involved in the metabolic effects of insulin. |
Key Downstream Signaling Pathways of PKC
PKC isoforms act as central nodes in a complex network of signaling pathways. Upon activation, they phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.
MAPK/ERK Pathway
One of the most well-characterized downstream pathways of PKC is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. PKC can directly phosphorylate and activate Raf kinase, a key upstream activator of the MAPK/ERK pathway.[5] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.
PI3K/AKT Pathway
There is significant crosstalk between the PKC and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. Some PKC isoforms, such as PKCβ, can promote the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism.[1]
NF-κB Pathway
Several PKC isoforms, particularly PKCβ and the atypical PKCs, are critical regulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. PKC can activate the IκB kinase (IKK) complex, which leads to the degradation of the NF-κB inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Experimental Protocols for Studying PKC Downstream Signaling
A variety of experimental techniques are employed to investigate the downstream effects of PKC signaling.
Western Blot Analysis
This is a fundamental technique to assess the phosphorylation status of downstream target proteins.
-
Objective: To detect the phosphorylation of specific PKC substrates (e.g., phospho-ERK, phospho-Akt) in response to PKC activation or inhibition.
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with a PKC activator (e.g., phorbol (B1677699) esters like PMA) or a specific PKC inhibitor for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PKC.
-
Objective: To determine if a protein is a direct substrate of a specific PKC isoform.
-
Methodology:
-
Reagents: Purified active PKC isoform, purified substrate protein, and radiolabeled ATP ([γ-³²P]ATP).
-
Reaction: Incubate the PKC isoform, substrate protein, and [γ-³²P]ATP in a kinase buffer.
-
Termination: Stop the reaction.
-
Detection: Separate the reaction products by SDS-PAGE and detect the incorporation of ³²P into the substrate using autoradiography.
-
Reporter Gene Assay
This method is used to measure the activity of transcription factors that are downstream of PKC.
-
Objective: To quantify the transcriptional activity of NF-κB or AP-1 in response to PKC signaling.
-
Methodology:
-
Plasmid Construction: Create a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB response elements).
-
Transfection: Transfect the reporter plasmid into cells.
-
Treatment: Treat the transfected cells with PKC modulators.
-
Lysis and Assay: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase).
-
Analysis: Normalize the reporter activity to a co-transfected control plasmid.
-
Conclusion
The Protein Kinase C family represents a complex and critical signaling hub with diverse downstream effects that regulate fundamental cellular processes. A thorough understanding of the specific roles of each isoform and their intricate signaling networks is essential for the development of targeted and effective therapeutics. While information on "this compound" is not currently available, the principles and methodologies outlined in this guide provide a solid foundation for investigating the downstream signaling of any novel PKC modulator. The continued exploration of PKC signaling will undoubtedly uncover new therapeutic opportunities for a wide range of diseases.
References
- 1. Protein kinase C in cellular transformation: a valid target for therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKC-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways.[1] These enzymes are implicated in diverse physiological processes, including cell proliferation, differentiation, apoptosis, and immune response.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Dysregulation of PKC activity has been linked to various diseases, most notably cancer, making PKC isoforms attractive targets for therapeutic intervention.
PKC-IN-4 is a small molecule inhibitor targeting the Protein Kinase C family. These application notes provide a comprehensive overview of the in vitro protocols to characterize the inhibitory activity of this compound against various PKC isoforms. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques.
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of PKC, preventing the phosphorylation of its substrates. The efficacy and selectivity of this compound can be determined by measuring its half-maximal inhibitory concentration (IC50) against a panel of PKC isoforms.
Data Presentation
The inhibitory activity of this compound is quantified by determining its IC50 value against a panel of PKC isoforms. The following table presents representative data for the selectivity profile of this compound.
Note: The following data are for illustrative purposes only and do not represent actual experimental results for a compound designated "this compound".
| PKC Isoform | Subfamily | IC50 (nM) |
| PKCα | cPKC | 15 |
| PKCβI | cPKC | 25 |
| PKCβII | cPKC | 20 |
| PKCγ | cPKC | 45 |
| PKCδ | nPKC | 250 |
| PKCε | nPKC | 300 |
| PKCη | nPKC | >1000 |
| PKCθ | nPKC | 150 |
| PKCζ | aPKC | >5000 |
| PKCι | aPKC | >5000 |
Signaling Pathway
The diagram below illustrates a simplified Protein Kinase C (PKC) signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG and calcium ions (Ca2+), released from the endoplasmic reticulum in response to IP3, synergistically activate conventional and novel PKC isoforms, which then phosphorylate downstream target proteins.
Caption: Simplified Protein Kinase C (PKC) signaling cascade.
Experimental Protocols
Two common methods for determining the in vitro inhibitory activity of compounds like this compound are radiometric assays and non-radiometric luminescence-based assays.
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP onto a specific peptide substrate.
Materials and Reagents:
-
Recombinant human PKC isoforms (e.g., PKCα, βI, βII, γ, δ, ε, η, θ, ζ, ι)
-
PKC Substrate Peptide (e.g., Ac-FKKSFKL-NH2)
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Activator Solution: Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes in assay buffer (for cPKC and nPKC isoforms)
-
ATP Solution: 100 µM ATP in assay buffer
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Experimental Workflow:
Caption: Workflow for the radiometric PKC in vitro assay.
Procedure:
-
Prepare a serial dilution of this compound: A typical starting concentration is 10 mM in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the reaction mixture: In a 96-well plate, add the following to each well:
-
10 µL of Kinase Assay Buffer
-
5 µL of PKC Substrate Peptide (final concentration 20 µM)
-
5 µL of Activator Solution (final concentrations: 0.1 mg/mL PS, 0.02 mg/mL DAG)
-
5 µL of diluted PKC enzyme (2-5 ng/well)
-
-
Add inhibitor: Add 2.5 µL of the this compound dilution series to the appropriate wells. For the positive control (no inhibition), add 2.5 µL of DMSO.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 10 µL of ATP/[γ-³²P]ATP mixture (final ATP concentration 10 µM, ~0.2 µCi per well) to each well.
-
Incubate: Mix the plate and incubate at 30°C for 30 minutes.
-
Stop the reaction: Add 50 µL of 75 mM phosphoric acid to each well.
-
Filter binding: Transfer 75 µL of the reaction mixture from each well to a P81 phosphocellulose filter plate.
-
Wash: Wash the filter plate three times with 100 µL of 75 mM phosphoric acid per well to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the plate, add 50 µL of scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This non-radiometric assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials and Reagents:
-
Recombinant human PKC isoforms
-
PKC Substrate Peptide
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
Activator Solution: PS and DAG liposomes in assay buffer
-
ATP Solution: 100 µM ATP in assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the luminescence-based ADP-Glo™ PKC in vitro assay.
Procedure:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
Set up the kinase reaction: In a white, opaque 96-well plate, add the following in a total volume of 5 µL per well:
-
PKC enzyme
-
PKC Substrate Peptide
-
Activator Solution
-
This compound dilution or DMSO
-
-
Initiate the reaction: Add 5 µL of ATP solution (final concentration 10 µM) to each well.
-
Incubate: Mix the plate and incubate at 30°C for 30 minutes.
-
Stop the reaction and deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Generate luminescent signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence: Read the plate using a luminometer.
-
Data Analysis: The analysis is similar to the radiometric assay. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition and determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the in vitro characterization of the PKC inhibitor, this compound. Both the traditional radiometric assay and the more modern luminescence-based assay are suitable for determining the potency and selectivity of this compound against various PKC isoforms. The choice of assay will depend on laboratory capabilities and throughput requirements. Accurate determination of the IC50 profile is a critical step in the preclinical development of novel kinase inhibitors.
References
Application Notes and Protocols for PKC-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKC-IN-4 is a potent and orally active inhibitor of atypical protein kinase C (aPKC) isoforms. It has demonstrated efficacy in preclinical models by targeting key signaling pathways involved in inflammation and vascular permeability. These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, offering detailed protocols for its application in relevant assays.
This compound exhibits an IC50 of 0.52 µM for aPKC.[1] It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) induced nuclear factor-kappa B (NF-κB) activity and to block vascular endothelial growth factor (VEGF) and TNF-α-induced permeability across the retinal vasculature.[1] Specifically, it inhibits VEGF-induced endothelial permeability with an EC50 of 0.071 µM.[1] These characteristics make this compound a valuable tool for investigating the roles of aPKC in various cellular processes and a potential therapeutic candidate for diseases characterized by inflammation and vascular leakage.
Data Presentation
| Parameter | Value | Reference |
| Target | Atypical Protein Kinase C (aPKC) | [1] |
| IC50 (aPKC) | 0.52 µM | [1] |
| EC50 (VEGF-induced endothelial permeability) | 0.071 µM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for its application in cell culture experiments.
Caption: Inhibition of aPKC by this compound blocks downstream signaling.
Caption: General experimental workflow for using this compound in cell culture.
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate cell culture medium for your cell line of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
2. Cell Culture and Treatment
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. This will vary depending on the cell line.
-
-
Adherence and Growth:
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium.
-
A typical starting concentration range to test is 0.1 µM to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
-
Incubation:
-
The pre-incubation time with this compound can vary. A common starting point is 1 to 2 hours before stimulation.
-
-
Stimulation:
-
If applicable, stimulate the cells with an agonist such as TNF-α (e.g., 10 ng/mL) or VEGF (e.g., 50 ng/mL) for the desired period. The stimulation time will depend on the specific downstream readout being measured.
-
3. Assay Protocols
a. NF-κB Activation Assay (Western Blot for Phospho-p65)
-
Cell Lysis:
-
After treatment and stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like GAPDH or β-actin.
-
b. Endothelial Permeability Assay (Transwell Assay)
-
Cell Seeding on Transwells:
-
Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or bovine retinal endothelial cells - BRECs) onto the upper chamber of a Transwell insert (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix protein (e.g., gelatin, fibronectin).
-
Culture the cells until they form a confluent monolayer with established tight junctions. This can be monitored by measuring the transendothelial electrical resistance (TEER).
-
-
Treatment and Stimulation:
-
Pre-treat the endothelial monolayer with various concentrations of this compound in the upper chamber for 1-2 hours.
-
Add VEGF (e.g., 50 ng/mL) to the upper chamber and incubate for the desired time (e.g., 1-4 hours).
-
-
Permeability Measurement:
-
Add a tracer molecule, such as FITC-dextran (e.g., 70 kDa), to the upper chamber.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.
-
c. Cell Viability Assay (MTT or WST-1 Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Cell viability is proportional to the absorbance. This assay is important to determine if the observed effects of this compound are due to specific pathway inhibition or general cytotoxicity.
-
Conclusion
This compound is a specific and potent inhibitor of aPKC, making it a valuable research tool for elucidating the role of this kinase family in cellular signaling. The provided protocols offer a starting point for investigating the effects of this compound in various cell-based assays. Researchers should optimize the experimental conditions, such as inhibitor concentration and treatment duration, for their specific cell type and experimental question. Careful consideration of appropriate controls, including a vehicle control, is essential for the accurate interpretation of results.
References
Application Notes and Protocols for In Vivo Studies with Protein Kinase C (PKC) Inhibitors
Disclaimer: No specific in vivo dosage information or experimental protocols for a compound designated "PKC-IN-4" are available in the public domain as of the last update. The following application notes and protocols have been compiled using data from published in vivo studies of other well-characterized Protein Kinase C (PKC) inhibitors. These examples are intended to serve as a comprehensive guide for researchers and scientists in the design and execution of in vivo studies involving PKC inhibitors.
Introduction to PKC Inhibition in In Vivo Models
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways.[1][2][3] These pathways regulate a wide range of physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling has been implicated in various diseases, such as cancer, inflammatory conditions, and diabetic complications, making PKC isoforms attractive therapeutic targets.
This document provides a summary of in vivo dosages for several exemplary PKC inhibitors across different disease models, detailed protocols for common administration routes, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize in vivo dosages and administration routes for selected PKC inhibitors in various animal models. It is crucial to note that the optimal dosage, vehicle, and administration route can vary significantly depending on the specific inhibitor, animal model, disease state, and experimental endpoints.
| Inhibitor Name/Synonym | Animal Model | Dosage | Administration Route | Frequency/Duration | Application/Efficacy |
| Enzastaurin (PKCβ inhibitor) | Athymic nude mice with human Multiple Myeloma (MM) xenografts | 30 mg/kg and 75 mg/kg | Oral (p.o.) by gavage | Twice daily | Delayed tumor growth.[4] |
| NOD/SCID mice with U87MG and RAJI xenografts | 75 mg/kg | Oral (p.o.) by gavage | Twice daily for up to 3 weeks | Induced tumor growth delay, particularly in the U87MG model.[5] | |
| Mice with 5637 human transitional cell carcinoma xenografts | 100 mg/kg | Oral (p.o.) | Once or thrice daily | Thrice daily administration significantly inhibited tumor growth.[6] | |
| Ruboxistaurin (PKCβ inhibitor) | Patients with type 1 or 2 diabetes | 32 mg/day (16 mg twice daily) | Oral (p.o.) | Daily for 28 days | Ameliorated diabetes-induced retinal hemodynamic abnormalities.[7] |
| Patients with diabetic retinopathy | 32 mg/day | Oral (p.o.) | Up to 4 years | Reduced the risk of moderate visual loss in patients with diabetic macular edema.[8][9] | |
| CC-90005 (PKC-θ inhibitor) | Mice with models of acute and chronic T cell activation | Not specified | Oral (p.o.) | Not specified | Demonstrated in vivo efficacy.[10] |
Signaling Pathways and Experimental Workflows
PKC Signaling Pathway
The following diagram illustrates a generalized signaling pathway involving the activation of conventional and novel Protein Kinase C isoforms. Activation is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).
Caption: General PKC Signaling Pathway.
In Vivo Experimental Workflow
This diagram outlines a typical workflow for an in vivo efficacy study of a PKC inhibitor.
Caption: Typical In Vivo Experimental Workflow.
Experimental Protocols
The following are detailed protocols for the preparation and administration of PKC inhibitors for in vivo studies. These protocols are intended as a guide and should be adapted based on the specific compound's characteristics and institutional animal care and use guidelines.
Protocol 1: Preparation of Inhibitor Suspension for Oral Gavage
This protocol is suitable for studies requiring daily oral administration of the inhibitor.
Materials:
-
PKC Inhibitor
-
Vehicle (e.g., 10% Acacia in sterile water[5], or 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile conical tubes
-
Magnetic stirrer and stir bars or sonicator
Procedure:
-
Vehicle Preparation:
-
To prepare a 10% Acacia solution, slowly add 10 g of Acacia powder to 100 mL of sterile water while stirring to ensure it fully dissolves.[5]
-
To prepare a 0.5% CMC-Na solution, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring continuously to prevent clumping. Autoclave the solution for sterility.
-
-
Inhibitor Suspension Preparation:
-
Calculate the required amount of the PKC inhibitor based on the desired dose (e.g., 75 mg/kg), the number of animals, and their average weight.[4][5]
-
Weigh the calculated amount of the inhibitor powder.
-
Levigate the powder in a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension. A magnetic stirrer or brief sonication can aid in achieving a uniform suspension.
-
Protocol 2: Administration by Oral Gavage in Mice
Materials:
-
Prepared inhibitor or vehicle suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, with a rounded tip)[11][12]
-
Syringes (sized for the calculated dosing volume)
Procedure:
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark it if necessary.[11]
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[13] The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Post-Administration:
Protocol 3: Administration by Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared inhibitor or vehicle solution (ensure it is sterile and at room or body temperature)
-
Sterile syringes (e.g., 0.3 - 1 mL)
-
70% alcohol or other appropriate disinfectant
Procedure:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[16][17]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[18]
-
Slowly inject the solution. The maximum recommended volume is typically 10 ml/kg.[15][16]
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.[15]
-
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In Vivo Measurements of Tumor Metabolism and Growth after Administration of Enzastaurin Using Small Animal FDG Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. la-press.org [la-press.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: PKC-IN-4
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
PKC-IN-4 is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in a variety of cellular signaling pathways. Dysregulation of PKC activity has been implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders. As a research tool, this compound allows for the investigation of the physiological and pathological roles of PKC isoforms. This document provides detailed application notes and protocols for the effective use of this compound, with a focus on its solubility and stability.
II. Physicochemical Properties
While specific quantitative solubility and stability data for this compound are not extensively published, this section provides general guidance based on the properties of similar small molecule kinase inhibitors and outlines protocols for empirical determination.
Solubility
This compound is an organic small molecule and, like many kinase inhibitors, is expected to have limited solubility in aqueous solutions. It is typically supplied as a solid powder.
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for creating high-concentration stock solutions. DMSO is a polar aprotic solvent that can effectively dissolve many organic compounds.[1] |
| Ethanol | Soluble | May be used as an alternative to DMSO, particularly if DMSO is incompatible with the experimental system. |
| Water | Insoluble to Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended for creating stock solutions. |
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Stability
The stability of this compound in both solid form and in solution is critical for obtaining reliable and reproducible experimental results.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C or -80°C | Up to 1 year (or as specified by the supplier) | Store in a desiccated environment to prevent degradation from moisture. |
| DMSO Stock Solution | -20°C | Up to 6 months | Minimize freeze-thaw cycles by preparing single-use aliquots. |
| DMSO Stock Solution | -80°C | Up to 1 year | Preferred for long-term storage to minimize degradation and solvent evaporation. |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Small molecule inhibitors can be unstable in aqueous buffers. It is recommended to dilute the stock solution into aqueous media immediately before use. |
Protocol 2: Assessment of Solution Stability by HPLC
This protocol provides a general method to assess the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (Time 0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC.
-
Analyze the chromatograms. A decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate degradation.
-
Calculate the percentage of this compound remaining at each time point relative to Time 0.
Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of this compound in an aqueous solution using HPLC.
III. Biological Activity and Signaling Pathway
This compound is an inhibitor of Protein Kinase C. The PKC family is divided into three subfamilies based on their requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC).[2][3]
-
Conventional PKCs (α, βI, βII, γ): Activated by diacylglycerol (DAG) and Ca²⁺.
-
Novel PKCs (δ, ε, η, θ): Activated by DAG but are Ca²⁺-independent.
-
Atypical PKCs (ζ, ι/λ): Do not require DAG or Ca²⁺ for activation.
Signaling Pathway Overview
The activation of conventional and novel PKC isoforms is a key event downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of intracellular Ca²⁺, which, along with DAG, recruits and activates conventional PKCs at the plasma membrane. Novel PKCs are recruited and activated by DAG alone. Once active, PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.
PKC Signaling Pathway Diagram
References
Application Notes and Protocols for Studying Diabetic Retinopathy with PKC-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and a major microvascular complication of diabetes mellitus.[1][2] The pathogenesis of DR is complex, involving multiple interconnected biochemical pathways. One of the critical pathways implicated is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases.[3][4] Hyperglycemia, a hallmark of diabetes, leads to an increase in diacylglycerol (DAG), an activator of conventional and novel PKC isoforms.[5] This activation triggers a cascade of downstream events, including increased vascular permeability, inflammation, and angiogenesis, which are characteristic features of DR.
PKC-IN-4, a potent and orally active thieno[2,3-d]pyrimidine-based inhibitor of atypical PKC (aPKC), has emerged as a valuable tool for investigating the role of PKC in diabetic retinopathy. It has been shown to block VEGF- and TNFα-induced permeability across the retinal vasculature, highlighting its potential to mitigate key pathological processes in DR. These application notes provide detailed protocols for utilizing this compound to study its effects on diabetic retinopathy in a preclinical research setting.
This compound: Properties and Quantitative Data
This compound is a selective inhibitor of atypical PKC isoforms. Its key quantitative parameters are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Target | Atypical Protein Kinase C (aPKC) | |
| IC50 (aPKC) | 0.52 µM | |
| EC50 (VEGF-induced endothelial permeability) | 0.071 µM | |
| Oral Bioavailability (Mouse) | 81.7% | |
| Administration Route | Intravenous (i.v.) and Oral (p.o.) |
Signaling Pathways in Diabetic Retinopathy
The following diagram illustrates the central role of PKC in the signaling cascade leading to diabetic retinopathy. Hyperglycemia-induced metabolic changes lead to the activation of PKC, which in turn upregulates Vascular Endothelial Growth Factor (VEGF). VEGF, a potent angiogenic and permeability factor, then binds to its receptor (VEGFR-2) on endothelial cells, further activating downstream signaling pathways that contribute to the breakdown of the blood-retinal barrier and neovascularization.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in a preclinical model of diabetic retinopathy.
In Vivo Model of Diabetic Retinopathy
This protocol describes the induction of diabetes in rats using streptozotocin (B1681764) (STZ), a widely used method to model type 1 diabetes and its complications, including retinopathy.
Experimental Workflow:
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Diabetes Induction:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer (e.g., 55-65 mg/kg body weight).
-
Administer a single intraperitoneal (i.p.) injection of the STZ solution.
-
Provide animals with 5% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels from the tail vein 72 hours after STZ injection and then weekly.
-
Rats with blood glucose levels consistently ≥16.7 mmol/L (300 mg/dL) are considered diabetic and included in the study.
-
-
Grouping and Treatment:
-
After 4 weeks of sustained hyperglycemia, randomly divide the diabetic rats into two groups:
-
Vehicle Control Group: Receive daily oral gavage of the vehicle.
-
This compound Treatment Group: Receive daily oral gavage of this compound (e.g., 20 mg/kg). This dose may require optimization for a chronic study.
-
-
Include a non-diabetic control group that receives only the vehicle.
-
-
Treatment Duration: Continue treatment for a predetermined period, typically 8-12 weeks, to allow for the development of early to moderate diabetic retinopathy changes.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect retinal tissues for the analyses described below.
Measurement of Retinal Vascular Permeability (Evans Blue Assay)
This assay quantifies the breakdown of the blood-retinal barrier by measuring the extravasation of Evans blue dye, which binds to serum albumin.
Materials:
-
Evans blue dye (4% in sterile saline)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Evans Blue Injection:
-
Anesthetize the rats.
-
Inject Evans blue dye (45 mg/kg) intravenously via the tail vein.
-
-
Dye Circulation: Allow the dye to circulate for 2 hours.
-
Perfusion:
-
Open the thoracic cavity and perfuse the circulatory system transcardially with PBS until the fluid running from the right atrium is clear. This removes the intravascular dye.
-
-
Retina Dissection and Extraction:
-
Enucleate the eyes and dissect the retinas.
-
Dry the retinas and record their dry weight.
-
Incubate the retinas in formamide (e.g., 200 µL) at 70°C for 18 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the samples to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans blue using a standard curve and express the results as µg of dye per gram of dry retina weight.
-
Western Blot Analysis of PKC Isoforms and VEGF
This protocol is used to determine the protein expression levels of different PKC isoforms and VEGF in retinal tissue.
Materials:
-
Retinal tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-PKCα, anti-PKCβI, anti-PKCβII, anti-PKCδ, anti-PKCε, anti-PKCζ, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization:
-
Homogenize retinal tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF
ELISA provides a quantitative measurement of VEGF levels in retinal lysates.
Materials:
-
Retinal tissue homogenates (prepared as for Western blotting)
-
VEGF ELISA kit (ensure it is validated for the species being studied)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute the retinal lysates to a concentration within the detection range of the ELISA kit.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein concentration of the lysate.
Immunohistochemistry (IHC) for PKC Isoform Localization
IHC allows for the visualization of the cellular and subcellular localization of PKC isoforms within the retinal layers.
Materials:
-
Eyes fixed in 4% paraformaldehyde
-
Cryoprotectant (e.g., 30% sucrose in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibodies against PKC isoforms
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Fix enucleated eyes in 4% paraformaldehyde.
-
Cryoprotect the eyes by incubating in 30% sucrose overnight.
-
Embed the eyes in OCT compound and freeze.
-
Cut retinal sections (e.g., 10-14 µm) using a cryostat.
-
-
Immunostaining:
-
Permeabilize the sections with a detergent (e.g., 0.3% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI.
-
-
Imaging: Mount the sections with antifade medium and visualize using a fluorescence microscope.
Expected Outcomes and Data Interpretation
The following table summarizes the expected outcomes from the described experiments when studying the effects of this compound in a diabetic retinopathy model.
| Experiment | Expected Outcome in Diabetic (Vehicle) Group | Expected Outcome in Diabetic (this compound) Group |
| Retinal Vascular Permeability (Evans Blue) | Increased Evans blue leakage compared to non-diabetic controls. | Reduced Evans blue leakage compared to the diabetic vehicle group. |
| Western Blot (PKC Isoforms) | Potential upregulation and/or translocation of specific PKC isoforms (e.g., β, δ) from the cytosol to the membrane fraction. | Reduced activation/translocation of targeted PKC isoforms. |
| Western Blot / ELISA (VEGF) | Increased expression of VEGF protein in the retina. | Decreased expression of VEGF protein in the retina. |
| Immunohistochemistry (PKC Isoforms) | Increased immunoreactivity and potential redistribution of specific PKC isoforms in retinal vascular cells and neurons. | Altered localization and/or reduced intensity of PKC isoform staining, indicating inhibition of activation and translocation. |
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of atypical PKC signaling in the pathogenesis of diabetic retinopathy. The protocols outlined in these application notes provide a comprehensive framework for assessing the in vivo efficacy of this compound in a preclinical model of the disease. By quantifying its effects on key pathological hallmarks such as vascular permeability and the expression of critical signaling molecules like VEGF, researchers can gain valuable insights into the therapeutic potential of targeting the PKC pathway for the treatment of diabetic retinopathy.
References
- 1. Long term features of diabetic retinopathy in streptozotocin-induced diabetic Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
PKC-IN-4: Application Notes and Protocols for Investigating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKC-IN-4 is a potent and orally active inhibitor of atypical Protein Kinase C (aPKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including inflammatory responses. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate its role and therapeutic potential in inflammation. This compound has been shown to inhibit TNF-α induced NF-κB activity and block VEGF- and TNF-α-induced vascular permeability, making it a valuable pharmacological probe for studying inflammatory signaling pathways.
Mechanism of Action
This compound, also identified as compound 7l, is a thieno[2,3-d]pyrimidine (B153573) derivative that selectively inhibits the kinase activity of atypical PKC isoforms (PKCζ and PKCι/λ).[1] In the context of inflammation, aPKCs are key mediators downstream of pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[1][2] By inhibiting aPKC, this compound can attenuate the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[1] Furthermore, this compound has been demonstrated to prevent the breakdown of the blood-retinal barrier, a critical event in inflammatory ocular diseases.[1][3]
Data Presentation
In Vitro Activity of this compound
| Target | Assay | IC50 / EC50 | Reference |
| aPKC | Kinase Assay | 0.52 µM | [1] |
| VEGF-induced endothelial permeability | Cell-based assay | 0.071 µM | [1] |
In Vivo Efficacy of aPKC Inhibition
While specific in vivo data for this compound from the provided search results is limited, the following table presents data from a similar aPKC inhibitor in a model of inflammation-induced retinal vascular permeability, which can serve as a reference for designing experiments with this compound.
| Model | Inhibitor | Treatment | Outcome | Reference |
| Rat model of ischemia-reperfusion induced retinal permeability | aPKC inhibitor (ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate) | 1 µM intravitreal injection | Significantly reduced FITC-BSA leakage | [1] |
| Rat model of VEGF/TNF-α-induced retinal permeability | aPKC inhibitor (ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate) | 1 µM intravitreal injection | Dramatically reduced FITC-BSA accumulation | [1] |
Signaling Pathway and Experimental Workflow
aPKC Signaling in Inflammatory Response
Caption: aPKC signaling pathway in inflammation.
Experimental Workflow: In Vivo Retinal Vascular Permeability Assay
Caption: Workflow for in vivo retinal permeability assay.
Experimental Protocols
In Vitro aPKC Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against aPKC isoforms.
Materials:
-
Recombinant human aPKC enzyme (PKCζ or PKCι/λ)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Substrate (e.g., a specific peptide substrate for aPKC)
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of aPKC enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate. The final ATP concentration should be close to the Km for the enzyme.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect kinase activity using a suitable detection system according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
TNF-α-Induced NF-κB Activity Assay
Objective: To evaluate the effect of this compound on TNF-α-induced NF-κB activation in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Recombinant human TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle. Pre-incubate for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold induction of NF-κB activity by TNF-α and the percent inhibition by this compound.
In Vivo Retinal Vascular Permeability Assay
Objective: To assess the in vivo efficacy of this compound in reducing inflammation-induced retinal vascular permeability.
Materials:
-
Laboratory animals (e.g., male Long-Evans rats)[2]
-
This compound formulated for in vivo administration
-
Anesthetic agents
-
VEGF and TNF-α for intravitreal injection
-
Fluorescein isothiocyanate-conjugated bovine serum albumin (FITC-BSA)
-
Micron III camera for fundus imaging
-
Equipment for euthanasia and tissue collection
-
Fluorometer
Procedure:
-
Anesthetize the animals.
-
Induce retinal inflammation by a single intravitreal injection of VEGF and TNF-α.[2]
-
Administer this compound or vehicle via the desired route (e.g., intravitreal injection, oral gavage). The timing of administration will depend on the experimental design (prophylactic or therapeutic).
-
At a predetermined time point after induction and treatment, inject FITC-BSA (e.g., 100 mg/kg) intravenously.[1]
-
Allow the FITC-BSA to circulate for a specific period (e.g., 2 hours).[1]
-
Image the retinal vasculature using a fundus camera to visualize leakage.
-
Euthanize the animals and perfuse with saline to remove intravascular FITC-BSA.
-
Dissect the retinas and homogenize them.
-
Measure the fluorescence of the retinal homogenates using a fluorometer.
-
Normalize the retinal fluorescence to the plasma FITC-BSA concentration to quantify vascular permeability.
-
Compare the permeability between the different treatment groups.
Conclusion
This compound is a valuable research tool for dissecting the role of aPKC in inflammatory signaling and for exploring the therapeutic potential of aPKC inhibition in inflammatory diseases. The protocols and data presented here provide a framework for researchers to design and execute experiments to further investigate the anti-inflammatory properties of this compound. As with any pharmacological inhibitor, it is essential to carefully design experiments with appropriate controls to ensure the specificity and validity of the findings.
References
- 1. Inhibition of Atypical Protein Kinase C Reduces Inflammation-Induced Retinal Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. NOVEL ATYPICAL PKC INHIBITORS PREVENT VASCULAR ENDOTHELIAL GROWTH FACTOR-INDUCED BLOOD-RETINAL BARRIER DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring TNF-α Induced NF-κB Activation with the Atypical PKC Inhibitor, PKC-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and immunity. The canonical NF-κB signaling pathway is frequently activated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This activation is a tightly regulated process involving a cascade of protein interactions and post-translational modifications. Protein Kinase C (PKC) isoforms, particularly the atypical PKCs (aPKCs), have been identified as key upstream regulators of the IκB Kinase (IKK) complex, a central component in NF-κB activation.[1][2]
PKC-IN-4 is a potent and orally active inhibitor of atypical Protein Kinase C (aPKC) with an IC50 of 0.52 µM.[3] It has been demonstrated to inhibit TNF-α induced NF-κB activity in vitro, making it a valuable tool for investigating the role of aPKC in inflammatory signaling pathways.[3] These application notes provide a detailed protocol for utilizing this compound in a TNF-α induced NF-κB luciferase reporter assay, a common method for quantifying the activity of this signaling pathway.
Signaling Pathway and Mechanism of Inhibition
Upon binding to its receptor, TNFR1, TNF-α initiates the formation of a receptor-associated signaling complex. This complex, through a series of adaptor proteins, leads to the activation of the IKK complex. Atypical PKC isoforms are implicated in the phosphorylation and subsequent activation of the IKK complex.[1][2] The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes.
This compound, as an inhibitor of aPKC, is expected to interfere with the activation of the IKK complex. By preventing the aPKC-mediated phosphorylation of IKK, this compound blocks the subsequent steps in the signaling cascade, ultimately leading to the inhibition of NF-κB nuclear translocation and transcriptional activity.
Diagram of the TNF-α Induced NF-κB Signaling Pathway and the Point of Inhibition by this compound
Caption: TNF-α signaling to NF-κB and inhibition by this compound.
Experimental Protocol: TNF-α Induced NF-κB Luciferase Reporter Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on TNF-α induced NF-κB activation using a luciferase reporter assay in a suitable cell line, such as HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
Materials and Reagents
-
HEK293 cell line with a stable NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepare stock solution in DMSO)
-
Recombinant Human TNF-α (prepare stock solution in sterile water or PBS with 0.1% BSA)
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
Diagram of the Experimental Workflow
Caption: Workflow for the NF-κB luciferase reporter assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293 NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment and TNF-α Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 0.01 µM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully aspirate the medium from the wells.
-
Add 90 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare the TNF-α solution in serum-free DMEM at a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 10 µL of serum-free DMEM to the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
Day 2 (continued): Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
Data Analysis
-
Calculate Relative Luminescence Units (RLU): The raw data from the luminometer will be in RLU.
-
Normalize Data:
-
Subtract the average RLU of the unstimulated control from all other values.
-
Set the RLU of the TNF-α stimulated, vehicle-treated control as 100% activation.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.
-
-
Generate a Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 Value: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Data Presentation
The quantitative data from this assay should be summarized in clear and structured tables for easy comparison.
Table 1: Raw Luminescence Data (Example)
| Treatment | Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU |
| Unstimulated | - | 5,123 | 5,345 | 5,211 | 5,226 |
| TNF-α + Vehicle | - | 85,678 | 87,901 | 86,543 | 86,707 |
| TNF-α + this compound | 0.01 | 84,321 | 85,112 | 84,789 | 84,741 |
| TNF-α + this compound | 0.1 | 65,432 | 66,789 | 65,999 | 66,073 |
| TNF-α + this compound | 1 | 23,456 | 24,123 | 23,888 | 23,822 |
| TNF-α + this compound | 10 | 8,765 | 8,999 | 8,854 | 8,873 |
Table 2: Calculated Percentage of NF-κB Inhibition
| Concentration of this compound (µM) | Average Normalized RLU | % Inhibition |
| 0 (Vehicle) | 81,481 | 0% |
| 0.01 | 79,515 | 2.4% |
| 0.1 | 60,847 | 25.3% |
| 1 | 18,596 | 77.2% |
| 10 | 3,647 | 95.5% |
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on the TNF-α induced NF-κB signaling pathway using a luciferase reporter assay. The provided diagrams and tables offer a clear visual representation of the signaling cascade, experimental procedure, and data presentation. This assay is a robust and sensitive method for characterizing the potency of aPKC inhibitors and for further elucidating the role of atypical PKC isoforms in inflammatory signaling.
References
Application Notes and Protocols for PKC Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1][2][3] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][3] Dysregulation of PKC signaling has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular diseases, neurological disorders, and inflammatory conditions.[2][4] Consequently, PKC inhibitors have emerged as a promising class of therapeutic agents.[2]
This document provides detailed application notes and standardized protocols for the administration of a representative novel PKC inhibitor, herein referred to as PKC-IN-4, in mouse models. The provided data and methodologies are synthesized from in vivo studies of various well-characterized PKC inhibitors and are intended to serve as a comprehensive guide for preclinical research and drug development.
Mechanism of Action and Signaling Pathway
PKC enzymes are key downstream effectors in signal transduction pathways initiated by the activation of phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG, in conjunction with calcium ions (for cPKCs) and phospholipids, activates conventional and novel PKC isoforms.[1][6] Once activated, PKC translocates to the plasma membrane and other cellular compartments to phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream cellular responses.[3][7]
This compound is a representative ATP-competitive inhibitor that targets the catalytic domain of specific PKC isoforms, preventing the phosphorylation of their substrates and thereby blocking downstream signaling cascades.[8]
PKC Signaling Pathway and Point of Inhibition.
Data Presentation: In Vivo Administration of PKC Inhibitors in Mice
The following tables summarize quantitative data from preclinical studies of various PKC inhibitors in mouse models. This information can serve as a valuable reference for designing in vivo experiments with novel PKC inhibitors like this compound.
Table 1: In Vivo Dosage and Administration of PKC Inhibitors in Mice
| Inhibitor Name/Identifier | Mouse Model | Tumor/Disease Model | Dosage Range | Administration Route | Dosing Schedule | Reference |
| PKC412 (Midostaurin) | C57BL/6 | B16-BL6 Melanoma (Metastasis) | 100-200 mg/kg | Oral (p.o.) | Daily for 4 weeks | [9] |
| Gö6983 | Ndufs4 KO | Leigh Syndrome (Mitochondrial Disease) | Not specified | Not specified | Not specified | [10] |
| GF109203X | Ndufs4 KO | Leigh Syndrome (Mitochondrial Disease) | Not specified | Not specified | Not specified | [10] |
| Ruboxistaurin | Ndufs4 KO | Leigh Syndrome (Mitochondrial Disease) | Not specified | Not specified | Not specified | [10] |
| PKC-theta inhibitor 1 | C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | 25-100 mg/kg | Oral (p.o.) | Daily for 14 days | [11] |
| Unnamed PKCδI Inhibitor | Diet-Induced Obese | Metabolic Syndrome | Not specified | Not specified | Not specified | [12] |
Table 2: In Vivo Efficacy of PKC Inhibitors in Mouse Models
| Inhibitor Name/Identifier | Mouse Model | Tumor/Disease Model | Treatment Group | Key Findings | Reference |
| PKC412 (Midostaurin) | C57BL/6 | B16-BL6 Melanoma (Metastasis) | 200 mg/kg p.o. daily | Significantly prolonged survival and inhibited tumor cell invasiveness.[9] | [9] |
| Various PKC inhibitors | Ndufs4 KO | Leigh Syndrome (Mitochondrial Disease) | Gö6983, GF109203X, Ruboxistaurin | Increased survival, delayed neurological deficits, and decreased inflammation.[10] | [10] |
| PKC-theta inhibitor 1 | C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg p.o. daily | Significantly reduced symptoms of ongoing EAE.[11] | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for a typical in vivo efficacy study of a novel PKC inhibitor in a syngeneic mouse tumor model. These can be adapted for other disease models as required.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of an orally administered PKC inhibitor, both as a monotherapy and in combination with other agents.
General Workflow for an In Vivo Efficacy Study.
Materials:
-
This compound inhibitor
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water, or a formulation of DMSO, PEG300, Tween-80, and saline)[11]
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
6-8 week old immunocompetent mice (e.g., BALB/c, C57BL/6)
-
Sterile PBS, syringes, gavage needles, calipers
-
Standard animal housing and care facilities
Procedure:
-
Tumor Cell Culture and Implantation:
-
Culture tumor cells to approximately 80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13]
-
-
Tumor Growth Monitoring and Randomization:
-
Inhibitor Preparation and Administration:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For an oral suspension, a 0.5% (w/v) solution of CMC-Na in sterile water is common.[11]
-
Inhibitor Suspension: Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. Create a homogenous suspension in the vehicle.[11]
-
Administration (Oral Gavage):
-
Gently restrain the mouse.
-
Measure the correct volume of the inhibitor suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.[11]
-
Administer the inhibitor or vehicle according to the predetermined schedule (e.g., daily, twice daily).
-
-
-
Treatment Groups:
-
Group 1: Vehicle Control: Administer the vehicle solution.
-
Group 2: this compound Monotherapy: Administer this compound at the desired dose.
-
(Optional) Group 3: Positive Control/Combination Therapy: Administer a standard-of-care agent or a combination of this compound and another therapeutic.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity or distress.
-
The study endpoint may be a pre-determined tumor volume limit, a specific time point, or signs of morbidity.[13]
-
-
Pharmacodynamic and Post-Mortem Analysis:
-
At the study endpoint, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for phosphorylated substrates, immunohistochemistry).
-
Protocol 2: Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[14][15]
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).[15][16]
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[16]
Disclaimer
These protocols and application notes are intended as a general guide. Researchers must optimize dosages, vehicles, and administration schedules based on the specific properties of their inhibitor, the chosen animal model, and the experimental objectives. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. raybiotech.com [raybiotech.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Impact of C-Terminal PKC Phosphorylation on TRPC6 Current Kinetics [mdpi.com]
- 7. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PKC412, an inhibitor of protein kinase C, on spontaneous metastatic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKC downregulation upon rapamycin treatment attenuates mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Small Molecule Inhibitor of Protein Kinase C DeltaI (PKCδI) Decreases Inflammatory Pathways and Gene Expression and Improves Metabolic Function in Diet-Induced Obese Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pk/bio-distribution | MuriGenics [murigenics.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Measuring the Effects of PKC-IN-4 on Angiogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral components of signal transduction pathways regulating cellular growth, differentiation, and apoptosis.[1] Dysregulation of PKC activity, particularly certain isoforms, is strongly implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[2][3][4] Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis, exerts many of its effects through the activation of PKC signaling cascades within endothelial cells.[2] PKC-IN-4 is a potent, ATP-competitive inhibitor of PKC, designed to facilitate the investigation of PKC's role in angiogenesis and to serve as a lead compound for the development of anti-angiogenic therapies. These notes provide detailed protocols for quantifying the anti-angiogenic efficacy of this compound.
Quantitative Data Summary
The following table provides key quantitative parameters for this compound, essential for experimental design. It is critical to perform dose-response experiments to determine the optimal concentration for your specific cellular or animal model.
| Parameter | Value | Assay Type / Model |
| IC50 (PKCα) | ~39 nM | Cell-free enzyme assay |
| IC50 (PKCβ) | ~6 nM | Cell-free enzyme assay |
| IC50 (PKCγ) | ~83 nM | Cell-free enzyme assay |
| IC50 (PKCε) | ~110 nM | Cell-free enzyme assay |
| Effective Concentration (In Vitro) | 1 - 10 µM | Endothelial Cell Tube Formation |
| Effective Dose (In Vivo) | 10 - 50 mg/kg | Mouse Matrigel Plug Assay |
Note: IC50 values are representative for a potent bisindolylmaleimide-class PKC inhibitor (Enzastaurin) and may vary based on assay conditions, such as ATP concentration. Effective concentrations for cell-based and in vivo assays should be empirically determined.
Signaling Pathway and Mechanism of Action
VEGF initiates a pro-angiogenic signaling cascade by binding to its receptor (VEGFR) on the surface of endothelial cells. This activation leads to the stimulation of Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is a critical activator of conventional and novel PKC isoforms. Once activated, PKC phosphorylates a host of downstream targets, including components of the Raf-MEK-ERK (MAPK) pathway, ultimately promoting endothelial cell proliferation, migration, and tube formation. This compound exerts its anti-angiogenic effect by binding to the ATP-binding pocket of PKC, preventing the phosphorylation of its downstream substrates and thereby inhibiting the entire pro-angiogenic cascade.
Caption: VEGF-PKC signaling cascade in angiogenesis and the inhibitory action of this compound.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures on a basement membrane extract (BME), such as Matrigel®.
Experimental Workflow
Caption: Workflow for the in vitro tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel® or Geltrex™)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM fluorescent dye
-
Inverted fluorescence microscope with digital camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol:
-
Plate Preparation: Thaw the Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure even coating of the well bottom.
-
Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize into a gel.
-
Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells and resuspend them in basal medium (medium without growth factors) to a concentration of 2-3 x 10^5 cells/mL.
-
Treatment and Seeding: Prepare serial dilutions of this compound in basal medium. A typical final concentration range to test is 0.1 µM to 20 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Mix 100 µL of the cell suspension with 100 µL of the appropriate treatment solution and gently add the 200 µL mixture to each corresponding well of the BME-coated plate. This results in 20,000-30,000 cells per well.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4 to 12 hours. Monitor tube formation periodically.
-
Imaging: Add Calcein AM to each well (final concentration 1-2 µM) and incubate for 15-20 minutes. Capture images of the tube networks using a 4x or 10x objective on a fluorescence microscope.
-
Quantification: Analyze the captured images to quantify total tube length, number of nodes/junctions, and number of meshes. Compare the results from this compound treated wells to the vehicle control.
In Vivo Matrigel Plug Assay
This in vivo assay is a standard for assessing angiogenesis by implanting a BME plug containing pro-angiogenic factors and the test inhibitor into mice.
Experimental Workflow
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Materials:
-
Growth factor-reduced Matrigel®
-
Recombinant human bFGF or VEGF
-
Heparin
-
This compound
-
6-8 week old C57BL/6 or immunodeficient mice
-
Insulin syringes
-
Drabkin’s reagent kit (for hemoglobin measurement)
-
Reagents for immunohistochemistry (formalin, paraffin, anti-CD31 antibody)
Protocol:
-
Matrigel Preparation: On ice, thaw all components. Prepare the Matrigel mixture to a final volume of 0.5 mL per mouse. A typical mixture contains Matrigel, a pro-angiogenic factor (e.g., 150 ng/mL bFGF), and heparin (20 U/mL).
-
Treatment Groups:
-
Control Group: Matrigel + Pro-angiogenic factor + Vehicle.
-
Test Group: Matrigel + Pro-angiogenic factor + this compound (at a predetermined concentration).
-
-
Injection: Anesthetize the mice. Using an ice-cold syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The liquid will quickly form a solid plug at body temperature.
-
Incubation Period: House the animals for 7 to 14 days to allow for vascularization of the plug.
-
Plug Excision: Euthanize the mice and carefully excise the solid Matrigel plugs.
-
Quantification:
-
Hemoglobin Assay: Homogenize the plugs and use a Drabkin's reagent-based kit to measure the hemoglobin content. The amount of hemoglobin is directly proportional to the amount of red blood cells, and thus vascularization, within the plug.
-
Immunohistochemistry (IHC): Fix a portion of the plug in 10% neutral buffered formalin, process, and embed in paraffin. Section the plugs and perform IHC using an antibody against the endothelial cell marker CD31. Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field.
-
Data Interpretation and Troubleshooting
-
Cytotoxicity: It is crucial to distinguish between anti-angiogenic and cytotoxic effects. Run a parallel cell viability assay (e.g., MTT or resazurin) on endothelial cells treated with the same concentrations of this compound to ensure the observed inhibition of tube formation is not simply due to cell death.
-
Vehicle Effects: DMSO, the common solvent for inhibitors like this compound, can have effects on cells at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.
-
In Vivo Pharmacokinetics: The dose and delivery method (local in plug vs. systemic) for in vivo studies will significantly impact results. Preliminary pharmacokinetic studies may be necessary to ensure adequate drug exposure in the animal.
-
Confirming Mechanism: To confirm that the effects of this compound are due to PKC inhibition, consider performing Western blots to analyze the phosphorylation status of downstream PKC substrates in treated endothelial cells. A reduction in phosphorylation would support the on-target mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of PKC-IN-4
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for investigating the potential off-target effects of the novel Protein Kinase C (PKC) inhibitor, PKC-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
Q2: I'm observing a phenotype (e.g., unexpected cytotoxicity, altered cell morphology) in my experiment with this compound that doesn't align with the known function of the target PKC isozyme. Could this be an off-target effect?
A2: Yes, discrepancies between the observed cellular phenotype and the known consequences of inhibiting the target kinase are strong indicators of potential off-target effects.[1] It is essential to perform secondary assays to validate that the observed phenotype is a direct result of inhibiting the intended PKC target and not an unintended interaction with another protein.
Q3: How can I begin to determine if this compound is causing off-target effects in my experiments?
A3: A multi-pronged approach is recommended. Start by performing a kinome-wide selectivity screen to profile this compound against a large panel of kinases.[1][2] Concurrently, you can use cellular assays, such as Western blotting, to check the phosphorylation status of key downstream substrates of closely related or suspected off-target kinases. Comparing results with a structurally different inhibitor for the same PKC target can also help distinguish on-target from off-target effects.[1]
Q4: What are the common types of off-target kinases for inhibitors targeting the ATP-binding site?
A4: The ATP-binding site is highly conserved across the human kinome.[2] Consequently, an ATP-competitive inhibitor like this compound may interact with other kinases that share structural similarities in this region. Most kinase inhibitors inhibit between 10 and 100 kinases with varying potency.[3] Without specific data for this compound, it is advisable to screen broadly, paying attention to kinases within the same family (e.g., other AGC kinases) and other frequently observed off-targets like receptor tyrosine kinases.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity at effective concentrations. | 1. On-target toxicity (the PKC isozyme is critical for cell survival).2. Off-target kinase inhibition.[1]3. Compound solubility issues.[1] | 1. Perform a dose-response curve to determine the therapeutic window.2. Test inhibitors with a different chemical scaffold but the same PKC target.[1]3. Conduct a kinome-wide selectivity screen.[1]4. Check the inhibitor's solubility in your specific cell culture media. | Identification of the source of toxicity. If cytotoxicity persists with different scaffolds, it may be an on-target effect.[1] A kinome scan will reveal unintended targets that could be responsible. |
| Inconsistent results between experiments. | 1. Compound degradation.2. Variability in cell passage number or density.3. Off-target effects influencing variable pathways. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Standardize cell culture conditions rigorously.3. Use a positive control (e.g., a well-characterized PKC inhibitor) and a negative control (vehicle).4. Validate key results with an orthogonal method (e.g., siRNA/shRNA knockdown of the target PKC). | Improved reproducibility of results. Orthogonal methods will confirm if the primary effect is on-target. |
| Observed effect does not match PKC pathway inhibition. | 1. Paradoxical pathway activation.[3]2. Inhibition of an unknown off-target kinase.[3]3. Crosstalk between signaling pathways. | 1. Perform phosphoproteomics to get a global view of signaling changes.[4]2. Use Western blotting to probe phosphorylation of key nodes in related pathways (e.g., MAPK/ERK, PI3K/Akt).3. Conduct a rescue experiment by transfecting cells with a drug-resistant mutant of the target PKC.[1] | Unbiased phosphoproteomics can identify unexpected pathway modulation. Rescue experiments will differentiate on-target from off-target effects.[1] |
Experimental Protocols & Data Presentation
Kinome Selectivity Profiling
To assess the selectivity of this compound, a comprehensive kinase profiling assay is the gold standard. This involves screening the inhibitor against a large panel of purified human kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.[1]
-
Kinase Panel: Utilize a commercial kinase profiling service offering a panel of several hundred human kinases.[5]
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase.[1]
-
Data Analysis: Results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Potent off-targets are typically defined as those with >90% inhibition.
Example Data Table: Kinase Selectivity Profile for this compound (1 µM)
| Kinase Target | Family | % Inhibition | On-Target/Off-Target |
| PKCα | AGC | 99% | On-Target |
| PKCδ | AGC | 98% | On-Target |
| ROCK1 | AGC | 92% | Off-Target |
| GSK3β | CMGC | 85% | Off-Target |
| MAPK1 (ERK2) | CMGC | 45% | Off-Target |
| SRC | TK | 30% | Off-Target |
| ... (and 400+ other kinases) | <20% | Non-significant |
Note: This table contains example data for illustrative purposes.
Cellular Western Blot for Off-Target Validation
This protocol is used to determine if this compound affects the signaling pathway of a suspected off-target kinase (e.g., ROCK1) in a cellular context.
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., HeLa, HEK293) and grow to 70-80% confluency. Treat cells with vehicle control, this compound (at 1x, 5x, and 10x its PKC IC50), and a known inhibitor for the suspected off-target for 1-2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate of the off-target kinase (e.g., p-MYPT1 for ROCK1) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in phosphorylation in this compound treated samples compared to the vehicle control suggests cellular off-target activity.
Visualizations
Caption: A workflow for identifying and validating off-target effects.
Caption: Potential inhibition of on-target (PKC) and off-target (ROCK1) pathways.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PKC-IN-4 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of PKC-IN-4, a potent inhibitor of atypical Protein Kinase C (aPKC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as compound 7l) is a potent and orally active inhibitor of atypical Protein Kinase C (aPKC) isoforms (PKCζ and PKCι/λ)[1]. Atypical PKCs are a subfamily of serine/threonine kinases that play crucial roles in various cellular processes, including cell polarity, proliferation, and inflammation.[2][3][4]
Q2: What is the mechanism of action of this compound?
This compound functions as a kinase inhibitor. While the exact binding mode is not detailed in the provided search results, it is described as a potent aPKC inhibitor, suggesting it likely interferes with the enzyme's catalytic activity, possibly by competing with ATP or the substrate binding. It has been shown to inhibit TNF-α induced NF-κB activity, a key downstream signaling pathway of aPKCs.[1]
Q3: What are the known in vitro and in cell-based potencies of this compound?
The potency of this compound has been determined in both biochemical and cell-based assays. It's important for researchers to distinguish between these values when designing their experiments.
Q4: What is a recommended starting concentration for my cell-based experiments?
A good starting point for cell-based assays is to test a wide range of concentrations centered around the known EC50 value. Based on the available data, a concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. This range encompasses the reported EC50 of 0.071 µM for inhibiting VEGF-induced endothelial permeability. The optimal concentration will be cell-type and endpoint-specific and should be determined empirically.
Q5: How should I prepare and store this compound?
For optimal results, it is crucial to handle and store small molecule inhibitors correctly.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. Ensure the final DMSO concentration in your culture is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 0.52 µM | Concentration of this compound that inhibits 50% of aPKC enzymatic activity in a cell-free assay. | |
| Cellular EC50 | 0.071 µM | Concentration of this compound that produces 50% of its maximal effect in a cell-based assay (VEGF-induced endothelial permeability). | |
| Oral Bioavailability | 81.7% | The proportion of the administered oral dose that reaches systemic circulation. |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the atypical PKC signaling pathway and a general workflow for optimizing this compound concentration in your experiments.
Experimental Protocols
Here are detailed protocols for key experiments to optimize and validate the effects of this compound in your cellular model.
Protocol 1: Determination of Cellular IC50 using a Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50), which helps in assessing its cytotoxic potential.
Materials:
-
Cells of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 0.01, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for aPKC Downstream Target Phosphorylation
This protocol is to confirm that this compound is inhibiting its target in your cells by measuring the phosphorylation of a known downstream substrate of aPKC, such as the p65 subunit of NF-κB at Ser536.
Materials:
-
Cells of interest
-
This compound
-
Stimulant (e.g., TNF-α, 20 ng/mL)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to induce aPKC signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-p65 and normalize them to the total p65 levels to determine the extent of inhibition at each this compound concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibitory effect observed | 1. Inhibitor degradation: this compound may be unstable in your culture medium. 2. Insufficient pathway activation: The stimulus used may not be effectively activating the aPKC pathway. 3. Incorrect concentration: The concentration of this compound used may be too low. | 1. Prepare fresh stock and working solutions. For long-term experiments, consider refreshing the medium with new inhibitor. 2. Confirm pathway activation with a positive control (e.g., TNF-α stimulation and checking for p65 phosphorylation). 3. Perform a dose-response experiment over a wider concentration range (e.g., up to 50 µM). |
| High cell toxicity at expected effective concentrations | 1. Off-target effects: At higher concentrations, this compound might be inhibiting other essential kinases. 2. Solvent toxicity: The concentration of DMSO may be too high. | 1. Use the lowest effective concentration that gives the desired on-target inhibition. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control with the same DMSO concentration. |
| Inconsistent results between experiments | 1. Variable cell health or passage number: Cells at different growth stages or passage numbers can respond differently. 2. Inconsistent inhibitor preparation: Errors in dilution can lead to variability. 3. Variations in incubation times: Inconsistent timing of treatment and stimulation. | 1. Use cells within a consistent passage range and ensure they are healthy and in the logarithmic growth phase. 2. Prepare fresh serial dilutions for each experiment from a reliable stock. 3. Standardize all incubation steps precisely. |
| Discrepancy between biochemical IC50 and cellular EC50 | 1. Cell permeability: this compound may have limited ability to cross the cell membrane. 2. High intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP in cells can reduce the inhibitor's effectiveness. 3. Inhibitor efflux: Cells may actively pump out the inhibitor. | 1. While this compound is reported to be orally bioavailable, cell-specific permeability can vary. This is an inherent property of the compound. 2. This is a common reason for discrepancies. The cellular EC50 is generally a more relevant value for planning cell-based experiments. 3. This can be investigated using efflux pump inhibitors, but is a more advanced troubleshooting step. |
References
Troubleshooting PKC-IN-4 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the atypical protein kinase C (aPKC) inhibitor, PKC-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of atypical protein kinase C (aPKC). Its primary mechanism of action involves the inhibition of aPKC, which in turn can modulate downstream signaling pathways. A key pathway affected is the TNF-α induced NF-κB signaling cascade. By inhibiting aPKC, this compound can block the activation of NF-κB.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration before adding it to the aqueous buffer.
-
Dropwise Addition with Vortexing: Add the final DMSO-diluted stock to your aqueous buffer dropwise while gently vortexing. This promotes rapid mixing and can help keep the compound in solution.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, ideally below 0.5%, to minimize both precipitation and potential solvent toxicity to cells.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to improve the solubility of hydrophobic compounds.
Q4: How should I store this compound solutions?
-
Powder: For long-term stability, store the powdered form of this compound at -20°C.
-
In Solvent (e.g., DMSO): Prepare high-concentration stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C.
Troubleshooting Guide: Insolubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions in experimental settings.
Problem 1: this compound powder does not dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume, low-quality DMSO, or the compound has degraded.
-
Suggested Solution:
-
Incrementally increase the volume of DMSO.
-
Gently warm the solution to 37°C and vortex or sonicate.
-
Ensure you are using a fresh, anhydrous grade of DMSO.
-
Problem 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture medium).
-
Possible Cause: The solubility limit of this compound in the aqueous buffer has been exceeded.
-
Suggested Solution:
-
Lower the final concentration of this compound in your assay.
-
Follow the recommended dilution protocol (see FAQ Q3).
-
Consider adjusting the pH of your aqueous buffer, as the solubility of many kinase inhibitors is pH-dependent.
-
Incorporate a solubility enhancer or co-solvent into your aqueous buffer if your experimental system allows.
-
Problem 3: The solution becomes cloudy over time during an experiment.
-
Possible Cause: The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with other components in the assay medium.
-
Suggested Solution:
-
Maintain a constant temperature throughout the experiment.
-
If possible, reduce the incubation time.
-
Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.
-
Data Presentation
Table 1: Recommended Solvents for Kinase Inhibitors
| Solvent | Recommended Use | Notes |
| DMSO | Primary solvent for high-concentration stock solutions. | High dissolving power for many organic compounds. Keep final concentration in aqueous solutions low (<0.5%). |
| Ethanol | Alternative solvent for stock solutions. | May be less effective than DMSO for highly insoluble compounds. Can be toxic to cells at higher concentrations. |
| DMF | Alternative solvent for stock solutions. | Similar properties to DMSO. |
| NMP | Alternative solvent for stock solutions. | Can be considered if solubility in DMSO is limited. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a small, precise amount of this compound powder (e.g., 1 mg).
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes. Store the aliquots at -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the 10 mM stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate stock) to your pre-warmed cell culture medium. To minimize precipitation, add the DMSO stock dropwise while gently vortexing the medium. Ensure the final DMSO concentration remains below 0.5%. For example, a 1:1000 dilution of a 10 mM stock into the medium would yield a 10 µM working solution with 0.1% DMSO.
-
Use Immediately: Use the freshly prepared working solution immediately in your cell-based assay. Do not store diluted inhibitor in aqueous media.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility issues.
Caption: Atypical PKC signaling pathway leading to NF-κB activation.
Technical Support Center: Interpreting Unexpected Results with PKC Inhibitor Gö6983
Welcome to the technical support center for Protein Kinase C (PKC) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using the pan-PKC inhibitor, Gö6983.
Frequently Asked Questions (FAQs)
Q1: What is Gö6983 and what are its primary targets?
Gö6983 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. It belongs to the bisindolylmaleimide class of inhibitors and is considered a pan-PKC inhibitor because it targets multiple PKC subfamilies. It is most effective against conventional (cPKC) and novel (nPKC) isoforms.[1] While it does inhibit atypical PKCs (aPKCs), it is significantly less potent against this subfamily.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of the PKC isoforms I expected to inhibit. What could be the cause?
This is a common challenge when working with kinase inhibitors, which can often have off-target effects. Gö6983, while a potent PKC inhibitor, is known to inhibit other kinases.[1] At a concentration of 500 nM, Gö6983 can substantially inhibit at least 21 other kinases, with dramatic inhibition of kinases such as GSK3α and RSK1-4.[1] Therefore, your observed phenotype could be a result of the inhibition of one or more of these off-target kinases. It is crucial to validate that the observed effect is indeed due to the inhibition of your intended PKC target.
Q3: My in vitro IC50 for Gö6983 is in the nanomolar range, but I need a much higher concentration to see an effect in my cell-based assays. Why is there a discrepancy?
Several factors can contribute to a difference between in vitro potency (IC50) and the effective concentration in a cellular context. One major factor is the intracellular concentration of ATP, which is typically in the millimolar range (around 5 mM).[1] Since Gö6983 is an ATP-competitive inhibitor, the high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, necessitating a higher concentration of the inhibitor to achieve the same level of inhibition as seen in an in vitro assay with much lower ATP concentrations. Other factors can include cell permeability of the compound, inhibitor stability in cell culture media, and the presence of cellular efflux pumps that may actively remove the inhibitor from the cell.
Q4: How can I confirm that Gö6983 is inhibiting my target PKC isoform within the cell?
To confirm on-target activity, you should assess the phosphorylation status of a known downstream substrate of the PKC isoform you are studying. This can be done by Western blotting using a phospho-specific antibody for the substrate. A reduction in the phosphorylation of the substrate in the presence of Gö6983 would indicate that the inhibitor is engaging with its intended target.
Q5: What is a good experimental strategy to differentiate between on-target and off-target effects of Gö6983?
A multi-pronged approach is recommended. This can include:
-
Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target PKC isoform should phenocopy the effect of the inhibitor if the effect is on-target.
-
Dose-response analysis: Correlate the concentration of Gö6983 required to produce the cellular phenotype with the IC50 for inhibition of the target PKC isoform and its known off-targets.
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of the target PKC isoform should rescue the phenotype caused by the inhibitor.
Troubleshooting Unexpected Results
Quantitative Data Summary
The following table summarizes the inhibitory activity of Gö6983 against various PKC isoforms and some of its known off-targets. This data can be used as a reference when designing experiments and interpreting results.
| Kinase Target | IC50 (nM) | Notes |
| PKC Isoforms | ||
| PKCα (cPKC) | ~7-60 | Gö6983 is a potent inhibitor of conventional and novel PKCs. |
| PKCβ (cPKC) | ~7-60 | The IC50 values can vary depending on the ATP concentration used in the assay. |
| PKCγ (cPKC) | ~7-60 | |
| PKCδ (nPKC) | ~7-60 | Gö6983 is most effective against PKCδ among the novel isoforms at 500 nM. |
| PKCε (nPKC) | ~7-60 | |
| PKCη (nPKC) | ~7-60 | |
| PKCθ (nPKC) | ~7-60 | |
| PKCζ (aPKC) | >1000 | Gö6983 is a poor inhibitor of atypical PKCs. |
| PKCι/λ (aPKC) | >1000 | |
| Known Off-Targets | ||
| GSK3α | <500 | Dramatically inhibited by Gö6983 at 500 nM. |
| RSK1, RSK2, RSK3, RSK4 | <500 | Dramatically inhibited by Gö6983 at 500 nM. |
| FLT3 | >500 | While inhibited by the related compound BisI, Gö6983 has a different off-target profile. |
| PIM1, PIM3 | >500 | |
| S6K | >500 |
Note: IC50 values are approximate and can vary based on experimental conditions, particularly the ATP concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol describes how to assess the on-target activity of Gö6983 by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cells of interest
-
Gö6983
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against the phosphorylated form of the PKC substrate
-
Primary antibody against the total form of the PKC substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of Gö6983 concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate.
Expected Results: A dose-dependent decrease in the phosphorylation of the PKC substrate should be observed in the Gö6983-treated samples compared to the vehicle control, indicating on-target inhibition.
Protocol 2: Kinase Activity Assay (In Vitro)
This protocol outlines a method to determine the IC50 of Gö6983 for a specific kinase in a cell-free system.
Materials:
-
Purified active kinase (e.g., a PKC isoform or a potential off-target kinase)
-
Kinase-specific substrate (peptide or protein)
-
Gö6983
-
Kinase reaction buffer
-
ATP (radiolabeled [γ-³²P]ATP or for use with a non-radioactive detection method)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or a phospho-specific antibody for ELISA-based methods)
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of Gö6983.
-
Kinase Reaction Setup: In a microplate, combine the purified kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the different concentrations of Gö6983 to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the Gö6983 concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Troubleshooting Logic
Canonical PKC Signaling Pathway
The following diagram illustrates a simplified, canonical signaling pathway leading to the activation of conventional and novel PKC isoforms.
Caption: Canonical signaling pathway for conventional and novel PKC activation.
Experimental Workflow for Investigating Unexpected Results
This workflow provides a logical progression for troubleshooting unexpected phenotypes observed with Gö6983.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Logical Relationship of Potential Outcomes
This diagram illustrates the possible interpretations of experimental results when investigating the effects of Gö6983.
Caption: Possible interpretations of cellular effects observed with Gö6983.
References
Technical Support Center: Minimizing PKC-IN-4 Toxicity in Cells
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and minimize the toxicity of PKC-IN-4 in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting Protein Kinase C (PKC). The PKC family comprises multiple isoforms that are key players in various cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis.[1][2][3][4] PKC enzymes are activated by second messengers such as diacylglycerol (DAG) and calcium ions (Ca2+).[2] It is presumed that this compound, like many kinase inhibitors, functions by competing with ATP for binding to the catalytic site of the PKC enzyme, thereby inhibiting its kinase activity and the phosphorylation of its downstream substrates.
Q2: What are the common causes of this compound toxicity in cell culture?
Toxicity from small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[5]
-
Off-Target Effects: The inhibitor may bind to other kinases or cellular targets besides the intended PKC isoform, leading to unintended and toxic consequences.[5][6][7] The high degree of homology in the kinase domains of different PKC isoforms makes achieving isoform-specificity challenging.[8]
-
On-Target Toxicity: Since PKC isoforms are involved in essential cellular functions, even specific inhibition can disrupt normal cellular processes and lead to toxicity.[8]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[5][9]
-
Compound Instability: The inhibitor may degrade in the cell culture medium over time, potentially forming toxic byproducts.[10]
-
Metabolite Toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[5]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should be empirically determined for each cell line and experimental setup. A good starting point is to perform a dose-response experiment to determine the IC50 for target inhibition and a cell viability assay to assess cytotoxicity. The ideal concentration will effectively inhibit the target with minimal impact on cell viability.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment with this compound
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[5] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of the PKC pathway.[5] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[5][9] |
| Off-target effects. | If possible, use a more selective PKC inhibitor or a structurally different inhibitor targeting the same pathway to see if the toxicity is recapitulated. Consider using a lower concentration in combination with another agent for a synergistic effect.[6][7] |
| Compound precipitation. | Visually inspect the culture medium for any precipitate after adding this compound. Poor solubility can lead to inconsistent results and toxicity. Ensure the compound is fully dissolved in the stock solution and consider serial dilutions in pre-warmed medium to avoid "solvent shock".[10] |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to PKC inhibition. Consider using a less sensitive cell line if the experimental goals allow.[9] |
Issue 2: Inconsistent or No Inhibitory Effect of this compound
| Possible Cause | Recommended Solution |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] Perform a stability study of the compound in your culture medium at 37°C.[10] |
| Incorrect timing of inhibitor addition. | The inhibitor must be added before or at the same time as the stimulus that activates the PKC pathway. Optimize the timing of inhibitor treatment relative to the experimental stimulus.[5] |
| Low expression of the target PKC isoform. | Confirm the expression of the target PKC isoform in your cell line using Western blot or qPCR. |
| Insufficient pathway activation. | Ensure that the signaling pathway upstream of PKC is being adequately stimulated to observe a robust inhibitory effect. Use positive controls to confirm pathway activation. |
| Insensitive assay readout. | Instead of a broad downstream marker, consider a more direct measure of PKC activity, such as the phosphorylation of a direct substrate, using a phospho-specific antibody in a Western blot. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Target Inhibition by Western Blot
This protocol outlines the steps to determine the concentration of this compound required to inhibit the phosphorylation of a downstream target by 50%.
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations (e.g., from 100 µM down to 1 nM) by serial dilution in serum-free medium.
-
Inhibitor Treatment: Add an equal volume of the 2X inhibitor dilutions to the cells. Include a vehicle-only (DMSO) control. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a predetermined amount of time (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate overnight at 4°C with a primary antibody specific for the phosphorylated downstream target of PKC.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to a loading control (e.g., total protein or a housekeeping gene). Plot the percentage of inhibition versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cell Viability using an MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 100 µM down to 1 nM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration to determine the cytotoxic concentration (e.g., CC50).
-
Data Presentation
Table 1: Hypothetical IC50 and CC50 Values for this compound in Different Cell Lines
| Cell Line | Target Inhibition IC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Cell Line A | 15 | 25 | 1667 |
| Cell Line B | 50 | 10 | 200 |
| Cell Line C | 5 | > 50 | > 10000 |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Purpose |
| Target Engagement (Western Blot) | 1 nM - 10 µM | To determine the IC50 for target inhibition. |
| Cell Viability Assay (MTT, etc.) | 10 nM - 100 µM | To identify the concentration at which the inhibitor becomes toxic. |
| Functional Cellular Assays | 0.5x to 10x IC50 | To assess the phenotypic effects of target inhibition with minimal toxicity. |
Visualizations
Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration to minimize toxicity.
References
- 1. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional roles of PKCδ: Opportunities for targeted therapy in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PKC-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to PKC-IN-4 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of atypical Protein Kinase C (aPKC) with an IC50 of 0.52 µM.[1] It functions by inhibiting the kinase activity of aPKC isoforms (PKCζ and PKCι/λ), which are involved in various cellular processes, including cell proliferation, survival, and inflammation.[1][2] Specifically, this compound has been shown to inhibit TNF-α induced NF-κB activity and block VEGF- and TNFα-induced vascular permeability.[1]
Q2: My cells have developed resistance to this compound. What are the possible reasons?
Acquired resistance to this compound can arise from several mechanisms:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound, thereby promoting survival and proliferation. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[3]
-
PKC Isoform Switching: Cells may compensate for the inhibition of atypical PKC isoforms by upregulating or activating other PKC isoforms (conventional or novel) that can perform redundant or compensatory functions.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alternative Splicing of Target or Downstream Molecules: Changes in pre-mRNA splicing can lead to the expression of protein isoforms that are no longer sensitive to this compound or that constitutively activate downstream signaling pathways.
Q3: How can I confirm that my cells have developed resistance to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant rightward shift in the IC50 value is a clear indication of resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cell culture.
Possible Cause: Development of acquired resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Experimental Protocols:
-
IC50 Determination:
-
Seed parental and suspected resistant cells in 96-well plates.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate and compare the IC50 values.
Cell Line This compound IC50 (µM) Fold Resistance Parental 0.52 1x Resistant > 5.0 > 9.6x -
Problem 2: Cells are resistant to this compound and show high levels of phosphorylated AKT or ERK.
Possible Cause: Activation of bypass signaling pathways.
Signaling Pathway Diagram:
Caption: Activation of bypass signaling pathways in this compound resistance.
Troubleshooting and Solutions:
-
Confirm Pathway Activation: Use Western blotting to detect increased levels of phosphorylated AKT (p-AKT) and/or phosphorylated ERK (p-ERK) in resistant cells compared to parental cells.
-
Combination Therapy: Combine this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K/mTOR inhibitor or a MEK/ERK inhibitor) to restore sensitivity.
Experimental Protocol: Western Blot for Phosphorylated Kinases
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
| Protein | Parental Cells (Relative Density) | Resistant Cells (Relative Density) |
| p-AKT/Total AKT | 1.0 | 3.5 |
| p-ERK/Total ERK | 1.0 | 4.2 |
Problem 3: Resistant cells show increased expression of other PKC isoforms.
Possible Cause: PKC isoform switching.
Logical Relationship Diagram:
Caption: PKC isoform switching as a resistance mechanism.
Troubleshooting and Solutions:
-
Profile PKC Isoform Expression: Use Western blotting to determine the expression levels of various PKC isoforms (e.g., PKCα, β, δ, ε) in parental and resistant cells.
-
Use a Pan-PKC Inhibitor or a Combination of Inhibitors: If a specific isoform is upregulated, consider using an inhibitor targeting that isoform in combination with this compound. Alternatively, a broad-spectrum PKC inhibitor might be effective.
Problem 4: Reduced intracellular accumulation of this compound in resistant cells.
Possible Cause: Increased activity of drug efflux pumps like P-glycoprotein (ABCB1).
Experimental Workflow:
References
Technical Support Center: Experiments Using PKC Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered when using Protein Kinase C (PKC) inhibitors in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Unexpected or No Inhibitory Effect Observed in Cellular Assays
Question: I've treated my cells with a PKC inhibitor, but I'm not seeing the expected downstream effect, or the effect is much weaker than anticipated. What could be the problem?
Answer: This is a common issue that can stem from several factors, ranging from the inhibitor itself to the experimental setup.
Possible Causes and Solutions:
-
Inhibitor Concentration is Not Optimal: The effective concentration in a cellular assay (IC50) can be significantly higher than the biochemical assay (Ki) value due to factors like cell permeability and intracellular ATP concentration.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the inhibitor in your specific cell line and for your particular assay. A good starting range for many cell-based assays is 10 nM to 10 µM.[2]
-
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Review the manufacturer's data sheet or literature for information on the inhibitor's cell permeability. If permeability is low, you may need to use higher concentrations or a different inhibitor.
-
-
Inhibitor Instability or Degradation: PKC inhibitors can be unstable in aqueous solutions or may degrade over time, especially after repeated freeze-thaw cycles of stock solutions.[3]
-
Solution: Prepare fresh working solutions from a recently prepared stock. Aliquot your stock solution upon receipt to minimize freeze-thaw cycles and store as recommended by the manufacturer, typically at -20°C or -80°C.[4]
-
-
High Protein Binding in Media: Components in the cell culture media, such as serum proteins, can bind to the inhibitor, reducing its effective concentration.[5]
-
Solution: If your experiment allows, consider reducing the serum concentration or using serum-free media during the inhibitor treatment period.
-
-
Insufficient Pathway Activation: The PKC pathway may not be sufficiently activated in your experimental model, leading to a minimal effect of the inhibitor.
-
Solution: Ensure your stimulus (e.g., PMA, growth factors) is potent enough to activate PKC. Include positive controls to confirm pathway activation, for instance, by checking the phosphorylation of a known PKC substrate via Western blot.[6]
-
Issue 2: High Cell Toxicity or Unexpected Phenotypes
Question: My PKC inhibitor is causing significant cell death, even at concentrations where I expect it to be specific. I'm also observing phenotypes that don't seem related to PKC inhibition. What's going on?
Answer: These issues often point towards off-target effects, a significant challenge with many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: Many PKC inhibitors are not entirely specific and can inhibit other kinases, leading to unintended cellular effects and toxicity.[7][8] For example, Staurosporine is a potent but highly promiscuous kinase inhibitor.[9]
-
Solution:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of your inhibitor that gives the desired on-target effect to minimize off-target activity.[4]
-
Consult Selectivity Data: Review kinase selectivity profiling data for your inhibitor if available. Resources like the MRC Protein Phosphorylation Unit's Kinase Profiling Inhibitor Database can be valuable.[10]
-
Use a Structurally Different Inhibitor: As a control, use another PKC inhibitor with a different chemical scaffold and off-target profile. If the phenotype is consistent, it's more likely to be an on-target effect.[11]
-
-
-
High Vehicle (e.g., DMSO) Concentration: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is low, ideally below 0.5%, and consistent across all experimental conditions, including your vehicle control.[2]
-
-
Inhibitor Precipitation: The inhibitor may be precipitating out of the aqueous cell culture medium, and these precipitates can be cytotoxic.[3]
-
Solution: Visually inspect your culture wells for any signs of precipitation. If observed, you may need to lower the inhibitor concentration or use solubility enhancers as recommended by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right PKC inhibitor for my experiment?
A1: The choice of inhibitor depends on the specific PKC isoform(s) you are targeting and the nature of your experiment. Consider the following:
-
Selectivity: If you are studying a specific PKC isoform, choose an inhibitor with the highest possible selectivity for that isoform. For example, Gö6976 is selective for conventional PKC isoforms (α, β, γ) over novel and atypical isoforms.[9]
-
Potency: Look for inhibitors with low nanomolar IC50 or Ki values for your target isoform.
-
Cell Permeability: For cell-based assays, ensure the inhibitor is cell-permeable.
-
Published Data: Whenever possible, choose an inhibitor that has been well-characterized in the literature for your intended application.
Q2: What is the difference between Ki and IC50?
A2:
-
Ki (Inhibition Constant): This is an intrinsic measure of the affinity of an inhibitor for its target enzyme. It is independent of the substrate concentration.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay.[9] Therefore, IC50 values can vary between different studies.
Q3: How should I prepare and store my PKC inhibitor stock solutions?
A3: Most PKC inhibitors are soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from moisture and repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[3][4] Always allow an aliquot to fully thaw and reach room temperature before opening to minimize condensation.[3]
Q4: I am not seeing a signal for my phosphorylated PKC substrate on a Western blot. What should I do?
A4: This can be a frustrating problem with several potential causes.
-
Inefficient Phosphorylation: Ensure your cells have been stimulated appropriately to induce PKC activation and substrate phosphorylation. Perform a time-course experiment to find the peak of phosphorylation.[12]
-
Phosphatase Activity: During sample preparation, phosphatases can dephosphorylate your protein of interest. Always use lysis buffers containing a cocktail of phosphatase inhibitors and keep your samples on ice.[13]
-
Low Abundance of Phosphorylated Protein: The phosphorylated form of a protein may be a small fraction of the total protein. You may need to load more protein on your gel or enrich your sample for the phosphoprotein using immunoprecipitation.[12]
-
Inappropriate Blocking Buffer: When detecting phosphoproteins, avoid using milk as a blocking agent as it contains phosphoproteins (like casein) that can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[13]
-
Incorrect Antibody: Ensure you are using an antibody that is specific for the phosphorylated form of your target protein and has been validated for Western blotting. Always include a positive control if possible.
Data Presentation
Table 1: Selectivity of Common PKC Inhibitors (IC50 in nM)
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ | Reference(s) |
| Sotrastaurin (AEB071) | 0.95 | 0.64 | - | 2.1 | 3.2 | 1.8 | 0.22 | Inactive | [14] |
| Enzastaurin (LY317615) | 39 | 6 | 83 | - | 110 | - | - | - | [14] |
| Ruboxistaurin (LY333531) | - | 4.7 (β1), 5.9 (β2) | - | - | - | - | - | - | [14] |
| Gö6976 | >80% inhib. at 500nM | >80% inhib. at 500nM | <28% inhib. at 500nM | 41-65% inhib. at 500nM | 41-65% inhib. at 500nM | 41-65% inhib. at 500nM | <28% inhib. at 500nM | <13% inhib. at 500nM | [9] |
| Staurosporine | 6 | - | - | - | - | - | - | - | [15] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). This table is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)
This protocol is a general guideline for measuring PKC activity using a commercially available ELISA-based kit (e.g., Abcam ab139437).
Materials:
-
PKC Kinase Activity Assay Kit (containing substrate-coated microplate, positive control PKC enzyme, ATP, kinase assay buffer, phospho-specific substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution).
-
Purified PKC or cell/tissue lysates.
-
Microplate reader.
Procedure:
-
Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions.
-
Sample Preparation: If using cell lysates, prepare them according to the kit's protocol, ensuring the inclusion of protease and phosphatase inhibitors. Determine the total protein concentration.
-
Kinase Reaction: a. Add 50 µL of Kinase Assay Buffer to each well of the substrate-coated plate to pre-soak. Incubate for 10 minutes at room temperature. Aspirate the buffer. b. Add your samples (e.g., 30 µL of diluted cell lysate or purified PKC) and controls (positive control enzyme, negative/blank control with buffer only) to the appropriate wells. c. If testing inhibitors, pre-incubate the enzyme/lysate with the inhibitor for a predetermined time before adding it to the wells. d. Initiate the kinase reaction by adding 10 µL of reconstituted ATP to each well (except the blank). e. Cover the plate and incubate at 30°C for 60-90 minutes.
-
Detection: a. Terminate the reaction by emptying the wells. b. Add 50 µL of the phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature. c. Wash the wells three times with the provided wash buffer. d. Add 50 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature. e. Wash the wells three times with wash buffer. f. Add 60 µL of TMB substrate and incubate in the dark at room temperature for 30-60 minutes, or until color develops. g. Stop the reaction by adding 20 µL of stop solution.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the blank reading from all other readings. The absorbance is proportional to the PKC activity.
Protocol 2: Western Blot Analysis of a PKC Substrate
This protocol provides a general workflow for detecting the phosphorylation of a known PKC substrate (e.g., MARCKS) in response to a stimulus and/or inhibitor treatment.
Materials:
-
Cell culture reagents.
-
PKC activator (e.g., PMA) and inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: a. Plate cells and grow to the desired confluency. b. If using an inhibitor, pre-treat the cells for 1-2 hours with the desired concentrations of the inhibitor or vehicle control. c. Stimulate the cells with a PKC activator (e.g., 50 ng/mL PMA) for a predetermined time (e.g., 15-30 minutes).
-
Lysate Preparation: a. Place the culture dish on ice and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in 5% BSA/TBST) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a loading control like β-actin or GAPDH. b. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Simplified overview of a common PKC signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target versus off-target effects of a PKC inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 8. The pros and cons of targeting protein kinase C (PKC) in the management of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase C (PKC) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Technical Support Center: Validating PKC-IN-4 Activity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the activity of PKC-IN-4, a potent Protein Kinase C (PKC) inhibitor, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor designed to target the Protein Kinase C (PKC) family of serine/threonine kinases. These enzymes are critical nodes in signal transduction pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and motility.[1][2][3] PKC enzymes are activated by second messengers like diacylglycerol (DAG) and calcium ions (Ca2+), leading to the phosphorylation of downstream substrate proteins.[4][5] this compound typically functions as an ATP-competitive inhibitor, binding to the kinase domain's ATP pocket, thereby preventing the phosphorylation of its target substrates and inhibiting downstream signaling.
Q2: What is the first step to validate this compound in a new cell line?
The first step is to determine the optimal concentration range for your specific cell line and experimental endpoint. This is achieved by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value. This value can vary significantly between different cell lines. The IC50 should be determined for a relevant biological endpoint, such as inhibition of cell proliferation or reduction in the phosphorylation of a known PKC substrate.
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by measuring the phosphorylation status of a direct downstream substrate of PKC. A widely used substrate is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
-
Activate the PKC pathway: Stimulate the cells with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), to induce robust phosphorylation of PKC substrates.
-
Treat with this compound: Co-incubate the stimulated cells with varying concentrations of this compound.
-
Analyze by Western Blot: Lyse the cells and perform a Western blot analysis using an antibody specific to the phosphorylated form of MARCKS (p-MARCKS). A successful target engagement will show a dose-dependent decrease in the p-MARCKS signal in this compound-treated cells compared to the PMA-stimulated control. Always probe for total MARCKS and a loading control (e.g., GAPDH, β-actin) on the same blot to ensure equal protein loading and to normalize the phosphorylation signal.
PKC Signaling Pathway and this compound Inhibition
References
- 1. Inhibition of protein kinase C isozymes causes immune profile alteration and possibly decreased tumorigenesis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Adjusting experimental design for PKC-IN-4 instability
This guide provides troubleshooting and experimental design adjustments for researchers using PKC-IN-4, focusing on challenges related to its potential instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of atypical protein kinase C (aPKC) with an IC₅₀ of 0.52 µM.[1] The PKC family of enzymes is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[2][3] Unlike conventional and novel PKCs, aPKC isoforms (PKCζ and PKCι/λ) do not require diacylglycerol (DAG) or calcium ions for their activation.[2][3] this compound exerts its effects by inhibiting these aPKC isoforms, which are involved in various signaling cascades, including the TNF-α induced NF-κB pathway that regulates inflammation and cell survival.[1]
Q2: My experimental results with this compound are inconsistent. Could this be due to inhibitor instability?
Yes, inconsistent results, such as diminished inhibitory effect in longer experiments or high variability between replicates, can be a sign of compound instability. Small molecule inhibitors can be sensitive to environmental factors like temperature, light, and the chemical composition of aqueous buffers, leading to degradation over the course of an experiment. This guide provides detailed protocols for handling, storage, and experimental design to mitigate these potential issues.
Q3: What are the best practices for storing and handling this compound powder and stock solutions?
Proper storage is critical to maintaining the integrity of this compound. Improper handling can lead to degradation of the compound before it is even used in an experiment.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Key Recommendations |
|---|---|---|
| Solid Powder | -20°C or -80°C | Store in a tightly sealed container, protected from light and moisture (desiccated). |
| DMSO Stock Solution | -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use anhydrous, high-quality DMSO. |
| Aqueous Working Solution | Not Recommended | Do not store. Prepare fresh from DMSO stock for each experiment and use immediately. |
Q4: How should I prepare my working solutions of this compound to minimize degradation?
The transition from a stable DMSO stock to an aqueous experimental buffer is a critical step where degradation can occur. Follow the detailed protocol below for preparing solutions. The key principle is to minimize the time the compound spends in an aqueous environment before it reaches its cellular target.
Q5: How can I adjust my experimental protocol to account for the potential instability of this compound?
If you suspect instability is affecting your results, consider the following experimental adjustments:
-
Time-Course Experiments: Perform a time-course experiment to determine the functional half-life of this compound in your specific cell culture media or buffer. This involves pre-incubating the inhibitor for different durations (e.g., 0, 2, 4, 8 hours) before adding the stimulus and measuring the biological readout.
-
Minimize Pre-incubation Time: Add the inhibitor to your experimental system as close to the assay point as possible. If a pre-incubation period is necessary, it should be kept consistent and as short as possible.
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor.
Q6: How can I verify that this compound is active in my experiment?
A functional validation assay is essential. Since this compound is known to inhibit the TNF-α induced NF-κB pathway, a western blot experiment can be used as a positive control to confirm inhibitor activity.[1] This involves stimulating cells with TNF-α in the presence and absence of this compound and measuring the phosphorylation of a downstream target. A reduction in the phosphorylated form of the target protein in the presence of the inhibitor confirms its activity.
Summary of this compound Properties
Table 2: Key Quantitative Data for this compound
| Parameter | Value | Notes |
|---|---|---|
| Target | Atypical Protein Kinase C (aPKC) | --- |
| IC₅₀ | 0.52 µM | In vitro inhibitory concentration.[1] |
| EC₅₀ | 0.071 µM | For blocking VEGF-induced endothelial permeability.[1] |
| In Vivo Dosage | 10 mg/kg (i.v.), 20 mg/kg (p.o.) | Reported effective dosages in animal models.[1] |
| Oral Bioavailability | 81.7% | Demonstrates good oral absorption.[1] |
Troubleshooting Guide
Table 3: Common Issues and Recommended Solutions
| Observed Problem | Potential Cause (Instability-Related) | Recommended Solution |
|---|---|---|
| High variability between experiments. | Repeated freeze-thaw cycles of stock solution. | Aliquot stock solution into single-use tubes. Prepare fresh working dilutions for each experiment. |
| Loss of inhibitory effect over time in a single experiment. | Degradation of this compound in aqueous culture media/buffer. | Reduce pre-incubation time. Add inhibitor immediately before stimulation. Perform a time-course experiment to assess functional half-life. |
| No inhibitory effect observed. | 1. Degraded compound due to improper storage. 2. Precipitation of inhibitor in aqueous media. | 1. Verify storage conditions (see Table 1). Consider purchasing a new batch of the compound. 2. Ensure the final DMSO concentration is low (<0.5%) and compatible with your system. Visually inspect for precipitation. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Powder:
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous, high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate gently in a water bath until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Perform a serial dilution in your final cell culture medium or assay buffer to achieve the desired final concentration. Crucially, this step should be done immediately before adding the solution to your cells or assay.
-
Ensure the final concentration of DMSO in the experimental well is low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Protocol 2: Western Blot Analysis to Confirm aPKC Inhibition
This protocol provides a method to validate the biological activity of this compound by measuring its effect on a downstream target in the TNF-α signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) and grow to 70-80% confluency.
-
Prepare fresh working solutions of this compound in culture media.
-
Pre-treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a short duration (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody overnight at 4°C. Key antibodies include:
-
Phospho-PKCζ (Thr410) or Phospho-PKCι (Thr555) to check for direct target engagement.
-
Phospho-p65 NF-κB (Ser536) to assess downstream pathway inhibition.
-
A loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Simplified aPKC signaling pathway inhibited by this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Atypical Protein Kinase C (aPKC) Inhibitors: PKC-IN-4 Versus the Field
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for dissecting the complex roles of atypical protein kinase C (aPKC) isoforms in health and disease. This guide provides an objective comparison of PKC-IN-4 with other notable aPKC inhibitors, supported by available experimental data. We delve into their inhibitory profiles, mechanisms of action, and the signaling pathways they modulate.
Introduction to aPKC Inhibition
Atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ, are key regulators of numerous cellular processes, including cell polarity, proliferation, and survival. Their dysregulation has been implicated in a variety of diseases, most notably in cancer, making them attractive therapeutic targets. The development of specific inhibitors is crucial for both basic research and clinical applications. This guide focuses on comparing the performance of this compound against a panel of other aPKC inhibitors.
Comparative Inhibitory Activity
A critical aspect of inhibitor selection is its potency, typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound and other aPKC inhibitors. It is important to note that these values are often determined under varying experimental conditions, which can influence the results.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Key Cellular Effects |
| This compound | aPKC | 0.52 | ATP-competitive | Inhibits TNF-α induced NF-κB activity; Blocks VEGF- and TNFα-induced retinal vascular permeability.[1] |
| ICA-1 | PKCι | ~0.1 | Binds to the C-lobe of the catalytic domain | Specifically inhibits PKCι, not PKCζ; Induces apoptosis in neuroblastoma cells.[2][3] |
| ζ-Stat | PKCζ | - (51% inhibition at 5 µM) | Binds to the C-lobe of the kinase domain | Selective inhibitor of PKCζ. |
| ACPD | PKCι and PKCζ | ~2.5 (cell proliferation) | Binds to the catalytic domain | Inhibits aPKC-mediated cancer cell proliferation. |
| DNDA | PKCι and PKCζ | ~2.5 (cell proliferation) | Binds to the catalytic domain | Inhibits aPKC-mediated cancer cell proliferation. |
| Aurothiomalate (ATM) | PKCι and PKCζ | ~3.0 (disruption of PKCζ-Par6 interaction) | Disrupts PB1 domain-mediated interactions | Inhibits both PKCι and PKCζ signaling.[4] |
Mechanism of Action and Signaling Pathways
The diverse mechanisms of action of these inhibitors translate to distinct effects on downstream signaling pathways.
This compound , as a potent aPKC inhibitor, has been shown to effectively block the NF-κB signaling pathway, which is a critical mediator of inflammation and cell survival.[1] Its ability to inhibit VEGF- and TNFα-induced vascular permeability highlights its potential in diseases characterized by vascular leakage, such as diabetic retinopathy and certain cancers.
ICA-1 exhibits high selectivity for PKCι, a feature that is particularly valuable for dissecting the specific roles of this isoform.[2][3] Its mechanism involves binding to the C-terminal lobe of the kinase domain, leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival in cancer.[3]
ζ-Stat provides a tool for the specific investigation of PKCζ functions. By selectively inhibiting this isoform, researchers can delineate its unique contributions to cellular processes, distinct from those of PKCι.[5]
ACPD and DNDA are dual inhibitors of both PKCι and PKCζ, binding to their catalytic domains.[5] This broader inhibition can be advantageous in contexts where both isoforms contribute to pathology, such as in certain cancers where they drive proliferation and survival pathways.
Aurothiomalate (ATM) , a gold-containing compound, offers a unique mechanism by targeting the PB1 domain, a protein-protein interaction motif crucial for the formation of aPKC signaling complexes.[4] By disrupting the interaction of both PKCι and PKCζ with scaffolding proteins like Par6, ATM effectively shuts down their downstream signaling.[4]
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between aPKCs and their inhibitors, we provide the following diagrams generated using the DOT language.
Experimental Protocols
To ensure the objective comparison of aPKC inhibitors, standardized and detailed experimental protocols are essential. Below are outlines of key assays used in their characterization.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of an inhibitor against purified aPKC isoforms.
Methodology: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a purified recombinant aPKC enzyme (PKCι or PKCζ), a suitable substrate (e.g., myelin basic protein or a specific peptide), and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., EDTA solution) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection:
-
Radiometric Assay: Wash the phosphocellulose membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence signal, which is typically inversely proportional to the amount of ATP consumed or directly proportional to the amount of phosphorylated product, using a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aPKC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value for cell proliferation inhibition.
Conclusion
The landscape of aPKC inhibitors is expanding, offering researchers a growing toolkit to investigate the roles of these critical enzymes. This compound emerges as a potent aPKC inhibitor with demonstrated effects on key signaling pathways involved in inflammation and vascular permeability. Its performance, when compared to other inhibitors such as the highly selective ICA-1 and ζ-Stat, the dual-acting ACPD and DNDA, and the unique mechanism of aurothiomalate, highlights the diverse strategies available for targeting aPKC. The choice of inhibitor will ultimately depend on the specific research question, with considerations for isoform selectivity, mechanism of action, and the cellular context being paramount. The provided experimental protocols offer a framework for the standardized evaluation of these and future aPKC inhibitors, facilitating more direct and meaningful comparisons across the field.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Protein Kinase C Inhibitors on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different classes of Protein Kinase C (PKC) inhibitors and their effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the absence of specific data for a compound named "PKC-IN-4," this guide focuses on well-characterized inhibitors representing pan-PKC, conventional PKC (cPKC), and novel PKC (nPKC) selectivity. The information herein is intended to assist researchers in selecting appropriate tools for studying the role of PKC in NF-κB-mediated cellular processes and for the development of novel therapeutics.
Introduction to PKC and its Role in NF-κB Signaling
The Protein Kinase C (PKC) family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] PKC isoforms are key regulators of the NF-κB signaling cascade, a central pathway in the inflammatory response, immune function, and cell survival.[2][3] PKC isoforms are broadly categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): (α, βI, βII, γ) - Activated by diacylglycerol (DAG) and Ca²⁺.
-
Novel PKCs (nPKCs): (δ, ε, η, θ) - Activated by DAG but are Ca²⁺-independent.
-
Atypical PKCs (aPKCs): (ζ, ι/λ) - Insensitive to both DAG and Ca²⁺.[1]
Activation of cPKC and nPKC isoforms downstream of receptor-mediated signaling leads to the phosphorylation and activation of the IκB kinase (IKK) complex.[2] This, in turn, phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes. Given their central role in this pathway, PKC inhibitors are valuable tools for dissecting the intricacies of NF-κB signaling and hold therapeutic potential for various inflammatory and malignant diseases.
NF-κB Signaling Pathway and PKC Intervention
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the point of intervention for PKC inhibitors.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PKC Inhibitors: A Comparative Analysis Using Enzastaurin as a Model
A Technical Guide for Researchers and Drug Development Professionals on the Cross-Reactivity of Protein Kinase C Inhibitors
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, the high degree of homology within the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to unforeseen toxicities and confound the interpretation of experimental results. This guide provides a comprehensive analysis of the cross-reactivity of protein kinase C (PKC) inhibitors, using the well-characterized compound Enzastaurin (B1662900) as a representative example. Due to the lack of publicly available data for a compound designated "PKC-IN-4," this guide leverages the extensive research on Enzastaurin to illustrate the principles and methodologies for evaluating kinase inhibitor selectivity.
Enzastaurin is an oral serine/threonine kinase inhibitor that selectively targets Protein Kinase C beta (PKCβ), a key enzyme implicated in cell proliferation, apoptosis, and angiogenesis.[1][2][3] Beyond its primary target, Enzastaurin also demonstrates inhibitory activity against the phosphoinositide 3-kinase (PI3K)/AKT pathway, further contributing to its anti-tumor effects.[1][2] This guide will delve into the quantitative data of Enzastaurin's kinase selectivity, provide detailed experimental protocols for assessing cross-reactivity, and visualize the relevant signaling pathways and experimental workflows.
Kinase Selectivity Profile of Enzastaurin
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Comprehensive profiling against a broad panel of kinases is essential to understand its off-target binding. Below are tables summarizing the inhibitory activity of Enzastaurin against its primary targets within the PKC family and its broader cross-reactivity profile as determined by a KINOMEscan® assay.
Table 1: Inhibitory Activity of Enzastaurin against PKC Isoforms
| Kinase | IC50 (nM) |
| PKCβ | 6 |
| PKCα | 39 |
| PKCγ | 83 |
| PKCε | 110 |
Data sourced from cell-free assays.
Table 2: KINOMEscan® Selectivity Profile of Enzastaurin
This table presents the dissociation constants (Kd) of Enzastaurin against a panel of 456 human kinases. A lower Kd value indicates a higher binding affinity. The data highlights kinases with significant binding affinity to Enzastaurin.
| Target Kinase | Gene Symbol | Kd (nM) |
| Glycogen (B147801) synthase kinase 3 beta | GSK3B | 8.3 |
| Protein kinase C epsilon | PRKCE | 8.9 |
| Protein kinase C delta | PRKCD | 25.0 |
| Ribosomal protein S6 kinase A6 | RSK4 | 25.0 |
| Protein kinase C theta | PRKCQ | 36.0 |
| Fms related receptor tyrosine kinase 3 (D835Y mutant) | FLT3 | 40.0 |
| Protein kinase C eta | PRKCH | 46.0 |
| Fms related receptor tyrosine kinase 3 (D835H mutant) | FLT3 | 49.0 |
| Fms related receptor tyrosine kinase 3 (ITD mutant) | FLT3 | 72.0 |
| Mitogen-activated protein kinase 15 | MAPK15 (ERK8) | 76.0 |
| Ribosomal protein S6 kinase A3 | RSK2 | 87.0 |
| Dual specificity tyrosine-phosphorylation-regulated kinase 1A | DYRK1A | 160.0 |
| Protein kinase G 2 | PRKG2 | 170.0 |
| Pim-1 proto-oncogene, serine/threonine kinase | PIM1 | 200.0 |
| Ribosomal protein S6 kinase A2 | RSK3 | 220.0 |
| Myosin light chain kinase family member 4 | MYLK4 | 230.0 |
Data derived from the DiscoveRx KINOMEscan® platform.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust experimental methodologies. Below are detailed protocols for two widely used assays in kinase profiling.
Radiometric Kinase Assay (for IC50 Determination)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase, and the inhibition of this process by a test compound.
Materials:
-
Recombinant human PKC enzymes (PKCβII, PKCα, PKCε, or PKCγ)
-
Myelin basic protein (MBP) substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (90 mM HEPES, pH 7.5, 0.001% Triton X-100, 5 mM MgCl₂, 100 µM CaCl₂)
-
Phosphatidylserine and diacylglycerol
-
Enzastaurin (or other test compound)
-
10% Phosphoric acid (H₃PO₄)
-
96-well phosphocellulose filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: Prepare a 100 µL reaction mixture in 96-well plates containing kinase reaction buffer, 0.1 mg/mL phosphatidylserine, 5 µg/mL diacylglycerol, 30 µM ATP, 0.005 µCi/µL [γ-³³P]ATP, 0.25 mg/mL MBP, and serial dilutions of the test compound (e.g., 1-2,000 nM Enzastaurin). The final DMSO concentration should not exceed 4%.
-
Initiation: Start the reaction by adding the respective recombinant human PKC enzyme (e.g., 390 pM PKCβII, 169 pM PKCα, 719 pM PKCε, or 128 pM PKCγ).
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Quenching: Stop the reaction by adding 10% H₃PO₄.
-
Substrate Capture: Transfer the quenched reaction mixture to a 96-well phosphocellulose filter plate. The phosphorylated MBP substrate will bind to the filter paper.
-
Washing: Incubate the filter plate for 30 to 90 minutes. Wash the plate four times with 0.5% H₃PO₄ on a vacuum manifold to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the dose-response data to a three-variable logistic equation using appropriate software.
KINOMEscan® Competition Binding Assay (for Kd Determination)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases. This method is ATP-independent and measures the thermodynamic dissociation constant (Kd).
Principle:
The assay has three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the attached DNA tag.
Procedure (Generalized):
-
Reaction Incubation: Kinases, tagged with a unique DNA identifier, are incubated with an immobilized, active-site directed ligand and the test compound in a multi-well plate.
-
Competition: The test compound competes for binding to the kinase's active site against the immobilized ligand.
-
Washing: Unbound components are washed away, leaving the kinase-immobilized ligand complexes.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a stronger interaction.
-
Data Analysis: Dissociation constants (Kd) are calculated by measuring the amount of kinase captured on the solid support as a function of the test compound concentration. The results are often presented as percentage of control, where the DMSO control represents 100% kinase binding to the immobilized ligand.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow of kinase inhibitor profiling can provide a clearer understanding of the biological context and experimental design.
Caption: PKCβ signaling pathway and the inhibitory action of Enzastaurin.
The diagram above illustrates the activation of PKCβ downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of phospholipase C (PLC) leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate PKCβ. Enzastaurin directly inhibits PKCβ, leading to the suppression of downstream signaling through the PI3K/AKT pathway, affecting key regulators of cell survival and proliferation such as GSK3β and S6K. This ultimately impacts cellular processes like proliferation, apoptosis, and angiogenesis.
Caption: General workflow for kinase inhibitor selectivity profiling.
This workflow outlines the key steps in assessing the selectivity of a kinase inhibitor. It begins with determining the potency against the primary target, often through an IC50 measurement from a radiometric assay. This is followed by a broad screening against a large panel of kinases, such as a KINOMEscan®, to determine the dissociation constants (Kd) for potential off-targets. The combined data is then analyzed to generate a comprehensive selectivity profile of the compound.
Conclusion
The development of selective kinase inhibitors is a critical endeavor in modern drug discovery. As demonstrated with the example of Enzastaurin, a thorough evaluation of an inhibitor's cross-reactivity across the human kinome is paramount for understanding its full biological activity and potential clinical utility. By employing a combination of targeted enzymatic assays and broad-panel screening technologies, researchers can build a detailed selectivity profile. This data, coupled with a clear understanding of the relevant signaling pathways, provides a solid foundation for advancing promising candidates through the drug development pipeline. The methodologies and data presented in this guide offer a framework for the objective comparison and characterization of PKC inhibitors and, by extension, other kinase-targeted therapies.
References
A Comparative Analysis of PKC-IN-4 and Conventional Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel atypical Protein Kinase C (PKC) inhibitor, PKC-IN-4, and conventional PKC inhibitors. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these pharmacological tools. This analysis is based on a comprehensive review of available experimental data, focusing on inhibitory potency, selectivity, and mechanism of action.
Introduction to Protein Kinase C and its Inhibitors
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ).[2][3] Dysregulation of PKC activity has been implicated in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions, making PKC a significant therapeutic target.[4][5]
Conventional PKC inhibitors have been in development for decades, with many acting as ATP-competitive inhibitors that target the highly conserved kinase domain.[1] This often leads to a lack of isoform selectivity and off-target effects, presenting significant challenges in their clinical development.[5] More recently, novel inhibitors with improved selectivity, such as this compound, have emerged, offering new avenues for targeted therapeutic intervention.
Comparative Data of this compound and Conventional PKC Inhibitors
The following table summarizes the key characteristics of this compound and a selection of well-characterized conventional PKC inhibitors. This data is compiled from various in vitro and cellular assays.
| Inhibitor | Target PKC Isoform(s) | IC50 / Ki | Mechanism of Action | Key Features & Applications |
| This compound | Atypical PKC (aPKC) | IC50: 0.52 µM[6] | ATP-competitive[6] | Orally active; inhibits TNF-α induced NF-κB activity and blocks VEGF- and TNFα-induced retinal vascular permeability.[6] |
| Staurosporine | Pan-PKC inhibitor (cPKC > nPKC > aPKC) | IC50: ~2.7 nM for PKC[3] | ATP-competitive[3] | Potent but non-selective, inhibits a broad range of kinases. Primarily used as a research tool.[3][5] |
| Midostaurin (PKC412) | cPKC, nPKC, and other kinases (e.g., FLT3, c-Kit) | Lower inhibitory activity for PKC than staurosporine, but higher specificity.[3] | ATP-competitive[3] | Clinically approved for certain types of leukemia, its efficacy is largely attributed to inhibition of other tyrosine kinases.[3][7] |
| Enzastaurin (LY317615) | Primarily PKCβ | IC50: 6 nM (PKCβ), 39 nM (PKCα), 83 nM (PKCγ), 110 nM (PKCε)[3] | ATP-competitive[3] | Selective for PKCβ; has been investigated in clinical trials for various cancers.[3][5] |
| Ruboxistaurin (LY333531) | Primarily PKCβ1 and PKCβ2 | IC50: 4.7 nM (PKCβ1), 5.9 nM (PKCβ2)[1] | ATP-competitive[1] | Highly selective for PKCβ isoforms; studied for the treatment of diabetic retinopathy.[1][8] |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor (potent against cPKC and nPKC) | Ki: 0.95 nM (PKCα), 0.64 nM (PKCβ), 0.22 nM (PKCθ)[3] | ATP-competitive[3] | Potent pan-PKC inhibitor with immunosuppressive functions; investigated in transplantation and autoimmune diseases.[3] |
Signaling Pathways and Points of Inhibition
The following diagram illustrates a simplified PKC signaling pathway, highlighting the distinct points of intervention for this compound and conventional PKC inhibitors. Conventional inhibitors often target the ATP-binding site of classical and novel PKCs, which are typically activated by diacylglycerol (DAG) and calcium. In contrast, this compound specifically targets the atypical PKCs, which are regulated by different signaling inputs.
Experimental Workflow for Inhibitor Characterization
The evaluation of PKC inhibitors typically follows a multi-step process, starting from in vitro biochemical assays to more complex cell-based and in vivo models. The following diagram outlines a general experimental workflow for characterizing and comparing the efficacy and selectivity of PKC inhibitors.
Detailed Experimental Protocols
In Vitro PKC Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PKC isoform.
Materials:
-
Recombinant human PKC enzyme (isoform of interest)
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (e.g., this compound, conventional inhibitors) dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the wells of the microplate.
-
Add the test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant PKC enzyme to all wells except the negative control and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Permeability Assay (e.g., Retinal Vascular Permeability)
Objective: To assess the ability of a PKC inhibitor to block growth factor-induced increases in endothelial cell monolayer permeability. This protocol is based on the reported activity of this compound.[6]
Materials:
-
Human retinal microvascular endothelial cells (HRMECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Vascular Endothelial Growth Factor (VEGF) or Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds (e.g., this compound)
-
Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)
-
Fluorometer
Procedure:
-
Seed HRMECs onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-treat the endothelial cell monolayers with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Add FITC-dextran to the upper chamber of the Transwell inserts.
-
Add the stimulating agent (VEGF or TNF-α) to the upper chamber.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for dextran to pass through the cell monolayer into the lower chamber.
-
Collect samples from the lower chamber at different time points.
-
Measure the fluorescence of the samples using a fluorometer.
-
Calculate the permeability coefficient based on the amount of FITC-dextran that has passed into the lower chamber.
-
Compare the permeability in the presence of the inhibitor to the vehicle-treated and stimulated controls to determine the inhibitory effect of the compound.
Conclusion
The development of isoform-selective PKC inhibitors like this compound represents a significant advancement in the field, offering the potential for more targeted therapeutic interventions with fewer off-target effects compared to conventional, less selective inhibitors. While conventional inhibitors have been invaluable research tools and have led to some clinical applications, their broad activity profile remains a challenge. This compound's specificity for atypical PKC isoforms opens up new possibilities for investigating the specific roles of this subfamily in disease and for developing novel therapies for conditions such as those involving vascular permeability. The choice between this compound and a conventional inhibitor will ultimately depend on the specific research question or therapeutic goal, with a clear need for careful consideration of the desired selectivity profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKC412--a protein kinase inhibitor with a broad therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective protein kinase C inhibitors and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Kinase C Inhibitors: Comparing Enzastaurin, Staurosporine, and Gö 6983
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of three well-characterized Protein Kinase C (PKC) inhibitors: Enzastaurin, a selective PKCβ inhibitor; Staurosporine, a potent but non-selective inhibitor; and Gö 6983, a pan-PKC inhibitor. By presenting their performance data, selectivity profiles, and detailed experimental protocols, this guide aims to serve as a valuable resource for designing and interpreting experiments involving these compounds.
Comparative Performance of PKC Inhibitors
The inhibitory activity of Enzastaurin, Staurosporine, and Gö 6983 against various PKC isoforms is summarized in the following tables. These values, primarily half-maximal inhibitory concentrations (IC50), are crucial for determining the appropriate concentrations for in vitro and in vivo experiments and for understanding the selectivity of each compound.
Table 1: Inhibitory Activity (IC50) Against PKC Isoforms
| Kinase Target | Enzastaurin (nM) | Staurosporine (nM) | Gö 6983 (nM) |
| PKCα | 39[1] | 2[2] | 7[3][4] |
| PKCβ | 6[1] | - | 7 |
| PKCγ | 83 | 5 | 6 |
| PKCδ | - | 20 | 10 |
| PKCε | 110 | 73 | - |
| PKCζ | - | 1086 | 60 |
| PKCη | - | 4 | - |
| PKCμ (PKD1) | - | - | >5,000 |
Table 2: Kinase Selectivity Profile - Inhibition of Other Kinases
The off-target effects of kinase inhibitors are a critical consideration. This table presents the inhibitory activity of the selected compounds against a panel of other kinases, highlighting their selectivity.
| Kinase Target | Enzastaurin (IC50/Ki) | Staurosporine (IC50) | Gö 6983 (IC50) |
| PKA | - | 15 nM | - |
| PKG | - | 18 nM | - |
| Phosphorylase Kinase | - | 3 nM | - |
| S6 Kinase | - | 5 nM | - |
| Myosin light chain kinase (MLCK) | - | 21 nM | - |
| CaMKII | - | 20 nM | - |
| cdc2 | - | 9 nM | - |
| v-Src | - | 6 nM | - |
| Lyn | - | 20 nM | - |
| c-Fgr | - | 2 nM | - |
| Syk | - | 16 nM | - |
Note: A comprehensive, directly comparable kinase panel screening for all three inhibitors from a single source is not publicly available. The data presented is compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for understanding the action and evaluation of these inhibitors.
Caption: Canonical PKC signaling pathway activated by G-protein coupled receptors (GPCRs), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG and Ca2+ synergistically activate PKC at the plasma membrane, which then phosphorylates downstream substrates to elicit cellular responses. The inhibitors Enzastaurin, Staurosporine, and Gö 6983 target the kinase domain of PKC, preventing this phosphorylation step.
Caption: A typical experimental workflow for the preclinical characterization of a novel Protein Kinase C inhibitor. The process begins with in vitro biochemical assays to determine potency and selectivity, followed by cell-based assays to assess cellular effects, and culminates in in vivo models to evaluate efficacy and toxicity.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for an in vitro kinase assay and a cell-based proliferation assay, synthesized from publicly available information.
In Vitro PKC Kinase Assay (Radiometric)
This protocol describes a method to determine the IC50 of an inhibitor against a specific PKC isoform by measuring the incorporation of radioactive phosphate (B84403) into a substrate.
Materials:
-
Recombinant human PKC isozymes
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2)
-
Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
[γ-33P]ATP
-
Kinase inhibitors (Enzastaurin, Staurosporine, Gö 6983) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid activator, and PKC substrate.
-
Add serial dilutions of the inhibitor (e.g., from 1 nM to 10 µM) to the reaction mixture. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Initiate the reaction by adding the recombinant PKC enzyme to the mixture.
-
Start the phosphorylation reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares multiple times in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of PKC inhibitors on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., a line known to be sensitive to PKC inhibition)
-
Complete cell culture medium
-
96-well cell culture plates
-
PKC inhibitors (Enzastaurin, Staurosporine, Gö 6983) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PKC inhibitors in complete cell culture medium.
-
Remove the medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle-only (DMSO) control.
-
Incubate the cells for a desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for cell growth inhibition by plotting the percentage of viability against the inhibitor concentration and fitting to a dose-response curve.
By providing this comprehensive comparison, we hope to equip researchers with the necessary information to make informed decisions when selecting and utilizing PKC inhibitors in their studies, ultimately contributing to more robust and reproducible scientific outcomes.
References
Independent Validation of PKC-IN-4's Anti-Permeability Effects: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the anti-permeability effects of PKC-IN-4, a potent and orally active atypical protein kinase C (aPKC) inhibitor. The data presented here is based on the foundational study by Liu et al. (2020) and is compared with other relevant PKC inhibitors to offer a comprehensive overview for researchers, scientists, and drug development professionals. To date, no direct independent validation studies for this compound's anti-permeability effects have been identified in publicly available literature. Therefore, this guide serves as a summary of the primary data and a comparative analysis against existing alternatives.
Introduction to this compound
This compound (also known as compound 7l) is a thieno[2,3-d]pyrimidine (B153573) derivative that acts as a potent inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically PKCζ and PKCι. It demonstrates significant potential in mitigating vascular permeability induced by inflammatory mediators such as Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α). The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and vascular permeability.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a selection of alternative PKC inhibitors. The data for this compound is extracted from the primary study by Liu et al. (2020). Data for alternative inhibitors are sourced from various independent studies and are provided for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against aPKCζ
| Compound | Structure | IC50 (µM) against aPKCζ |
| This compound (7l) | 2-((6-amino-5-cyano-4-((3,4,5-trimethoxyphenyl)amino)thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide | 0.52 |
| Analog 7a | R = H | 2.4 |
| Analog 7b | R = Me | 1.8 |
| Analog 7c | R = Et | 1.5 |
| Analog 7d | R = n-Pr | 1.2 |
| Analog 7e | R = n-Bu | 1.0 |
| Analog 7f | R = i-Pr | 1.3 |
| Analog 7g | R = t-Bu | 1.6 |
| Analog 7h | R = Ph | 2.1 |
| Analog 7i | R = Bn | 1.9 |
| Analog 7j | R = 2-pyridyl | >10 |
| Analog 7k | R = 3-pyridyl | 3.5 |
Data sourced from Liu X, et al. Bioorg Med Chem. 2020.
Table 2: Anti-permeability Effects of this compound
| Assay | Stimulus | Compound | EC50 (µM) |
| In Vitro Endothelial Permeability (BREC cells) | VEGF | This compound (7l) | 0.071 |
| In Vitro Endothelial Permeability (BREC cells) | TNF-α | This compound (7l) | Not explicitly reported in the primary study |
Data sourced from MedChemExpress product page citing Liu X, et al. Bioorg Med Chem. 2020.
Table 3: Comparison with Alternative PKC Inhibitors
| Inhibitor | Target PKC Isoforms | Reported Anti-Permeability Effect | Reference Study |
| This compound | aPKC (PKCζ, PKCι) | Blocks VEGF- and TNFα-induced retinal vascular permeability. | Liu et al., 2020 |
| H7 | Broad-spectrum PKC inhibitor | Inhibits PMA, thrombin, and PLC-induced endothelial albumin permeability. | Lynch et al., 1990 |
| Chelerythrine chloride | Broad-spectrum PKC inhibitor | Blocks thrombin-stimulated endothelial cell permeability. | Tinsley et al., 2004 |
| Bisindolylmaleimide I (BIM I) | cPKC, nPKC (concentration-dependent) | Blocks VEGF-induced ERK-1/2 activation and hyperpermeability. | Kevil et al., 2003 |
| Gö 6983 | cPKC, nPKC | Inhibits VEGF-induced permeability in some models. | Various |
| Ro-31-8220 | cPKC, nPKC | Inhibits VEGF-induced permeability in some models. | Various |
This table provides a qualitative comparison based on available literature. Direct quantitative comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for independent validation and comparison.
In Vitro Kinase Inhibition Assay (for IC50 determination)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Enzyme and Substrate Preparation: Recombinant human aPKCζ is used as the enzyme source. A synthetic peptide substrate, such as Crosstide, is prepared in a kinase buffer.
-
Inhibitor Preparation: this compound and its analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the aPKCζ enzyme, the peptide substrate, ATP (at a concentration close to its Km), and the inhibitor in a microplate well. The reaction is typically incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
In Vitro Endothelial Permeability Assay (Transwell Assay)
This assay measures the passage of a tracer molecule across a monolayer of endothelial cells, mimicking the in vivo vascular barrier.
-
Cell Culture: Bovine Retinal Endothelial Cells (BRECs) are cultured on the porous membrane of a Transwell insert until a confluent monolayer is formed.
-
Treatment: The endothelial cell monolayer is pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Permeability Induction: A permeability-inducing agent, such as VEGF (e.g., 50 ng/mL) or TNF-α (e.g., 10 ng/mL), is added to the upper chamber of the Transwell insert.
-
Tracer Application: A fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran, 70 kDa) is added to the upper chamber.
-
Sampling and Measurement: After a defined incubation period (e.g., 4 hours), samples are collected from the lower chamber. The fluorescence intensity of the samples is measured using a plate reader.
-
Data Analysis: The amount of FITC-dextran that has passed through the monolayer is quantified. The EC50 value, the concentration of the inhibitor that causes a 50% reduction in the induced permeability, is calculated from a dose-response curve.
In Vivo Retinal Vascular Permeability Assay (Miles Assay)
This in vivo assay assesses the leakage of a dye from blood vessels into the surrounding tissue.
-
Animal Model: An appropriate animal model, such as CD-1 mice, is used.
-
Anesthesia: The animals are anesthetized.
-
Dye Injection: Evans blue dye, which binds to serum albumin, is injected intravenously.
-
Intravitreal Injection: A permeability-inducing agent (e.g., VEGF) and the test compound (this compound) or vehicle are injected directly into the vitreous of the eye.
-
Circulation and Extravasation: The dye is allowed to circulate for a set period (e.g., 2 hours), during which it will leak out of permeable vessels.
-
Tissue Harvesting and Dye Extraction: The animals are euthanized, and the retinas are dissected. The extravasated Evans blue dye is extracted from the retinal tissue using a solvent like formamide.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The extent of vascular leakage is determined by comparing the amount of extravasated dye in the treated eyes versus the control eyes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
VEGF-Induced Permeability Pathway
TNF-α-Induced Permeability Pathway
In Vitro Permeability Assay Workflow
Conclusion
This compound emerges as a promising inhibitor of atypical PKC with potent anti-permeability effects demonstrated in primary in vitro and in vivo studies. Its ability to counteract permeability induced by both VEGF and TNF-α suggests a broader therapeutic potential compared to agents that target only one of these pathways. While direct independent validation studies are currently lacking, the foundational data from Liu et al. (2020) provides a strong basis for further investigation. This guide offers a comparative framework to aid researchers in evaluating this compound alongside other PKC inhibitors for applications in diseases characterized by vascular leakage, such as diabetic retinopathy and macular edema. Further independent studies are warranted to corroborate these initial findings and to fully elucidate the therapeutic potential of this compound.
A Head-to-Head Comparison of Atypical Protein Kinase C (aPKC) Inhibitor Potency
Atypical Protein Kinase C (aPKC) isoforms, particularly PKC-ι and PKC-ζ, are crucial regulators of cellular processes such as proliferation, polarity, and survival.[1][2] Their dysregulation is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[3][4] This guide provides a comparative analysis of the potency of several small molecule inhibitors targeting these kinases, supported by experimental data and detailed methodologies.
Data Presentation: Inhibitor Potency (IC50)
The potency of a compound is commonly measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[5] The following table summarizes the IC50 values for various aPKC inhibitors based on in vitro biochemical assays. A lower IC50 value signifies a more potent inhibitor.
| Inhibitor | Target aPKC Isoform | IC50 Value (in vitro) | Notes |
| ICA-1 | PKC-ι | ~0.1 µM (100 nM) | A potent and specific inhibitor of PKC-ι; it does not inhibit the closely related PKC-ζ isoform. |
| PKC-iota inhibitor 1 | PKC-ι | 0.34 µM (340 nM) | A selective inhibitor for PKC-ι. |
| Balanol | PKC-ζ | 150 nM | Isolated from Verticillium balanoides, it shows inhibitory activity against PKC-ζ. |
| ζ-Stat | PKC-ζ | Not specified | Described as a selective small molecule inhibitor for PKC-ζ, shown to decrease invasive behavior in clear cell ovarian carcinoma. A specific IC50 value from biochemical assays is not readily available. |
| Aurothiomalate (ATM) | PKC-ι | ~300 nM to >100 µM | An anti-rheumatoid agent that inhibits oncogenic PKC-ι signaling by targeting its PB1 domain. The IC50 for growth inhibition varies significantly across different cancer cell lines. |
| Auranofin | Indirectly affects aPKC pathways | ~0.7 µM to >5 µM | A gold-containing compound and TrxR inhibitor that affects multiple signaling pathways. Its IC50 for growth inhibition in various cancer cell lines falls within the low micromolar range. |
| Staurosporine | PKC-ζ (and others) | 1086 nM | A broad-spectrum kinase inhibitor with weak activity against PKC-ζ compared to other PKC isoforms. |
Signaling Pathways Involving aPKC
Atypical PKC isoforms are key nodes in complex signaling networks that drive cancer progression. They are often activated downstream of receptor tyrosine kinases (RTKs) and are involved in pathways controlling cell survival, proliferation, and metastasis. One well-established pathway involves the interaction of PKC-ι with the scaffolding protein Par6, leading to the activation of the small GTPase Rac1. This, in turn, activates a downstream cascade including PAK and the MEK/ERK pathway, ultimately promoting cell proliferation.
Experimental Protocols
The determination of inhibitor potency (IC50) is typically performed using in vitro biochemical kinase assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
General Protocol for an In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Luminescence-Based Assay)
This protocol outlines the general steps to measure the activity of a kinase and determine the IC50 of an inhibitor by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Compound Preparation:
-
Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration might be 10 mM, diluted down in 10-point, 3-fold steps.
-
Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of a 384-well assay plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for 100% inhibition/background).
-
-
Kinase Reaction:
-
Prepare a master mix containing the purified recombinant aPKC enzyme (e.g., PKC-ι) and a specific peptide substrate in an appropriate kinase reaction buffer.
-
Add the kinase/substrate mix to the wells containing the inhibitor and pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP solution at a concentration close to its Km value for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay, where substrate and ATP are not depleted.
-
-
Signal Detection:
-
Stop the kinase reaction by adding an ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining unconsumed ATP.
-
Incubate for 30-40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to produce a luminescent signal.
-
Incubate for another 30-60 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
References
- 1. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Atypical Protein Kinase C Small Molecule Inhibitor ζ-Stat, and Its Effects on Invasion Through Decreases in PKC-ζ Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Knockout Models in Verifying PKC Inhibitor Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comparative analysis of a pan-Protein Kinase C (PKC) inhibitor, Sotrastaurin (B1684114) (AEB071), and a PKCδ-selective inhibitor, VTX-27, emphasizing the critical role of knockout models in confirming on-target activity and uncovering potential off-target effects.
Protein Kinase C (PKC) isoforms represent a family of serine/threonine kinases that are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] The functional redundancy and overlapping substrate specificities among the various PKC isoforms present a significant challenge in the development of highly selective inhibitors.[3] While biochemical assays provide initial indications of an inhibitor's potency and selectivity, cellular and in vivo studies, particularly those employing genetically modified models, are indispensable for true validation. This guide will delve into the specificity of Sotrastaurin and VTX-27, showcasing how knockout models provide definitive evidence of their mechanisms of action.
Pan-PKC vs. Isoform-Specific Inhibition: A Head-to-Head Comparison
Sotrastaurin is a potent, orally bioavailable pan-PKC inhibitor that targets the classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[4][5] In contrast, VTX-27 is a highly selective inhibitor of the novel PKC isoform, PKCδ. The differing selectivity profiles of these two compounds lead to distinct biological outcomes, which can be unequivocally dissected using appropriate knockout models.
Kinase Selectivity Profiles
The following tables summarize the in vitro kinase inhibition profiles of Sotrastaurin and VTX-27, providing a quantitative comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of Sotrastaurin (AEB071)
| Kinase Target | Kᵢ (nM) |
|---|---|
| PKCθ | 0.22 |
| PKCβ | 0.64 |
| PKCα | 0.95 |
| PKCη | 1.8 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
| PKCζ | Inactive |
Data compiled from publicly available sources.
Table 2: In Vitro Kinase Inhibition Profile of VTX-27
| Kinase Target | Kᵢ (nM) |
|---|---|
| PKCθ | 0.08 |
| PKCδ | 16 |
| Other PKC Isoforms | >1,000 |
| Src Family Kinases | >1,000 |
| Syk, Tec, MAP Kinases | >1,000 |
Data compiled from publicly available sources.
The Power of Knockout Models in Validating Specificity
Biochemical data, while informative, cannot fully predict a compound's behavior in a complex cellular environment. Knockout models, where a specific gene is deleted, provide the ultimate test of an inhibitor's on-target effects.
Case Study 1: Sotrastaurin and the Role of PKCθ in T-Cell Activation
Sotrastaurin has been extensively studied as an immunosuppressive agent due to its potent inhibition of T-cell activation. Studies utilizing T-cells from PKCθ knockout (PKCθ⁻/⁻) mice have been instrumental in confirming that the immunosuppressive effects of Sotrastaurin are indeed mediated through the inhibition of PKCθ. In wild-type T-cells, Sotrastaurin potently inhibits T-cell receptor (TCR)-mediated activation, proliferation, and cytokine production. T-cells from PKCθ⁻/⁻ mice exhibit a similar phenotype of impaired activation, and critically, Sotrastaurin treatment has a significantly diminished effect in these cells, demonstrating that PKCθ is a primary target of the drug in this context.
Case Study 2: VTX-27 and the Pro-Senescence Effect of PKCδ Inhibition
A recent study investigated the role of PKCδ in colorectal cancer (CRC) and utilized a PKCδ knockout (PKCδ⁻/⁻) cell line to validate the specificity of the PKCδ inhibitor, VTX-27. The study found that genetic deletion of PKCδ or its inhibition with VTX-27 induced cellular senescence in CRC cells, leading to an anti-tumor effect. The fact that the pharmacological inhibition with VTX-27 phenocopies the genetic knockout of PKCδ provides strong evidence that the observed cellular effects are a direct result of on-target PKCδ inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway influenced by PKCδ and the experimental workflows used to assess inhibitor specificity.
Caption: PKCδ-mediated activation of the NF-κB signaling pathway.
Caption: Experimental workflow for validating PKC inhibitor specificity.
Experimental Protocols
FRET-Based In Vitro Kinase Assay for PKC Activity
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the activity of a specific PKC isoform in vitro.
Materials:
-
Recombinant human PKC isoform (e.g., PKCδ)
-
Fluorescently labeled substrate peptide (e.g., a peptide containing a PKC phosphorylation motif flanked by a donor and acceptor fluorophore)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and phosphatidylserine)
-
Test inhibitors (Sotrastaurin, VTX-27)
-
384-well microplate
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a reaction mixture containing the PKC isoform, the fluorescently labeled substrate peptide, and the PKC activator in the assay buffer.
-
Add the test inhibitors at various concentrations to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor fluorescence, which is proportional to the extent of substrate phosphorylation.
-
Plot the FRET ratio against the inhibitor concentration to determine the IC₅₀ value.
Western Blot for Phosphorylation of a PKC Substrate (MARCKS)
This protocol details the detection of the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a well-characterized PKC substrate, in cell lysates.
Materials:
-
Wild-type and PKC isoform knockout cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture wild-type and PKC isoform knockout cells and treat with the test inhibitors (Sotrastaurin or VTX-27) for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total MARCKS antibody to normalize for protein loading.
Conclusion
The development of specific kinase inhibitors is a cornerstone of modern drug discovery. While initial in vitro screens are essential, they are not sufficient to declare a compound's specificity. As demonstrated by the comparison of the pan-PKC inhibitor Sotrastaurin and the isoform-selective inhibitor VTX-27, knockout models are an indispensable tool for validating on-target effects and understanding the precise molecular mechanisms of action. By integrating biochemical, cellular, and genetically-defined model systems, researchers can build a comprehensive and robust understanding of their compounds, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. PKCα and PKCδ: Friends and Rivals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Two faces of protein kinase Cδ: the contrasting roles of PKCδ in cell survival and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase Cδ Selectively Regulates Protein Kinase D-Dependent Activation of NF-κB in Oxidative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PKC-IN-4: A Comparative Analysis Against Gold Standard PKC Inhibitors
For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an objective comparison of PKC-IN-4 against a selection of gold standard Protein Kinase C (PKC) inhibitors. The comparative analysis is supported by experimental data to inform the selection of the most appropriate inhibitor for specific research applications.
Introduction to Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression.[1][2] The PKC family is categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): (α, βI, βII, γ) Activated by diacylglycerol (DAG) and calcium (Ca2+).[3]
-
Novel PKCs (nPKCs): (δ, ε, η, θ) Activated by DAG but are calcium-independent.[3]
-
Atypical PKCs (aPKCs): (ζ, ι/λ) Do not require DAG or Ca2+ for activation.[3]
Given their central role in cellular function, dysregulation of PKC signaling is implicated in various diseases, including cancer and inflammatory disorders, making them a key target for therapeutic intervention.[1] This guide focuses on this compound, a potent and orally active inhibitor of atypical PKC (aPKC).[4]
Comparative Analysis of Inhibitor Potency
The potency of this compound and other well-established PKC inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Inhibitor | Type | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCζ | aPKC (general) | Reference |
| This compound | aPKC Selective | - | - | - | - | - | - | 0.52 µM | [4] |
| Staurosporine | Pan-Kinase | 2 nM | - | 5 nM | 20 nM | 73 nM | 1086 nM | - | [5] |
| Go 6983 | Pan-PKC | 7 nM | 7 nM | 6 nM | 10 nM | - | >1 µM | - | [5] |
| Sotrastaurin | Pan-PKC | 0.95 nM (Ki) | 0.64 nM (Ki) | - | 1.8-3.2 µM (Ki) | 1.8-3.2 µM (Ki) | Inactive | - | [6] |
| Enzastaurin | PKCβ Selective | 39 nM | 6 nM | 83 nM | - | 110 nM | - | - | [6][7] |
| Ruboxistaurin | PKCβ Selective | >100x selectivity for β | 4.7 nM (βI), 5.9 nM (βII) | >100x selectivity for β | - | - | - | - | [5][6] |
| Bisindolylmaleimide I | cPKC/nPKC | 20 nM | 17 nM (βI), 16 nM (βII) | 20 nM | - | - | - | - | [5][7] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[8] Some values are reported as Ki (inhibition constant), which is related to IC50.
Experimental Protocols
The determination of IC50 values is a critical component of inhibitor characterization. Below is a generalized protocol for an in-vitro kinase assay, which is a common method for assessing inhibitor potency.
In-Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
1. Reagents and Materials:
-
Purified, active PKC isozyme
-
Specific peptide substrate for the PKC isozyme
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter
2. Assay Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
The test inhibitor is added to the reaction mixture at a range of concentrations. Controls (positive and negative) are also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution like phosphoric acid.
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper or using filter plates that bind the peptide substrate.
-
The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to the negative control.
-
The data is then plotted with inhibitor concentration on the x-axis (log scale) and the percentage of inhibition on the y-axis.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.[9]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, a diagram of the canonical PKC signaling pathway is provided below.
Caption: General PKC signaling pathway.
The following diagram illustrates a typical workflow for inhibitor screening and validation.
Caption: A typical workflow for kinase inhibitor discovery.
Summary and Conclusion
The data presented highlights the distinct profiles of various PKC inhibitors.
-
This compound is characterized by its specific inhibition of the atypical PKC subfamily.[4] This makes it a valuable tool for studies focused on the specific roles of aPKC isoforms, minimizing off-target effects on conventional and novel PKCs.
-
Gold Standard Inhibitors such as Staurosporine are potent but exhibit broad kinase inhibition, making them useful as positive controls but less suitable for isoform-specific studies.[5] Others, like Go 6983 and Sotrastaurin, offer broad inhibition across conventional and novel PKC isoforms.[5][6] Highly selective inhibitors like Enzastaurin and Ruboxistaurin are designed to target specific isoforms, primarily PKCβ, and have been investigated for diseases where this isoform is a key driver.[6][10]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PKC-IN-4
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds like PKC-IN-4, a protein kinase C inhibitor, are paramount for laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes exposure risks and ensures personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be handled systematically to prevent contamination and ensure regulatory compliance. All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Waste Identification and Segregation :
-
Treat all this compound, including pure compounds, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste unless explicitly permitted by your institution's safety protocols.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.
-
Keep the waste container securely closed when not in use.
-
-
Waste Accumulation :
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Disposal Request :
-
Once the waste container is full or the accumulation time limit is reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of chemical waste down the drain or in the regular trash.[1]
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control and Clean-up :
-
For small spills, use an appropriate chemical spill kit to absorb the material.
-
Work from the outside of the spill inwards to prevent spreading.
-
Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.
-
-
Report : Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for PKC-IN-4 and Potent Protein Kinase C Inhibitors
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "PKC-IN-4" is publicly available. The following guide is a comprehensive synthesis of safety protocols, handling procedures, and experimental guidelines derived from documentation for structurally similar and functionally equivalent potent Protein Kinase C (PKC) inhibitors. Researchers must consult the Certificate of Analysis (CoA) and any available supplier-specific safety information for the exact compound in use.
This document provides critical safety, handling, and disposal information tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes.
Physicochemical and Biological Data Summary
The following table summarizes representative quantitative data for potent PKC inhibitors. This information is crucial for understanding the compound's properties for experimental design and safety considerations.
| Property | Value | Source(s) |
| Compound Class | ATP-competitive Protein Kinase C inhibitor | [1] |
| Molecular Formula | C₁₇H₁₅F₃N₄O (Representative example) | |
| Molecular Weight | 348.32 g/mol (Representative example) | |
| Potency (Kᵢ) | 6 nM for PKCθ (Representative example) | [1] |
| In Vitro Activity (IC₅₀) | 0.21 µM (IL-2 release in PBMCs) | [1] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [1] |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month). Aliquoting is recommended. | [1] |
Operational Plan: Safety and Handling Procedures
Handling potent small molecule inhibitors like this compound requires stringent protocols to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
The minimum required PPE includes a standard lab coat, safety glasses with side shields, and closed-toe shoes.[1] Additional PPE is mandatory for specific tasks as detailed below.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound | Lab Coat, Safety Goggles, Nitrile Gloves, Respiratory Protection (if dust is generated) |
| Preparing Stock Solutions | Chemical Fume Hood, Lab Coat, Safety Goggles, Double Nitrile Gloves |
| Cell Culture / In Vitro Assays | Biosafety Cabinet (if applicable), Lab Coat, Safety Glasses, Nitrile Gloves |
| Animal Dosing (In Vivo) | Disposable Gown or Lab Coat, Safety Goggles, Double Nitrile Gloves, Respiratory Protection (may be required depending on administration route) |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood, especially when working with the solid compound or preparing stock solutions.[2][3]
-
Weighing: When weighing the solid compound, wear appropriate PPE.[1] Use dedicated spatulas and weigh paper. Clean all equipment thoroughly after use.[1]
-
Dissolving: To prepare stock solutions, work within a chemical fume hood.[1] Add the solvent (e.g., DMSO) to the vial containing the powdered compound. Cap and vortex until fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of it in standard trash or down drains.[1][5]
Step-by-Step Disposal Protocol
-
Solid Waste: Collect all contaminated solid items such as gloves, weigh boats, paper towels, and disposable lab coats in a dedicated, sealed, and clearly labeled hazardous waste bag.[1]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container.[1] If the solvent is DMSO, ensure the waste container is appropriate.
-
Sharps: Dispose of contaminated needles and syringes in a designated sharps container.[1]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[2]
-
Storage and Collection: Store the hazardous waste in a designated, secure area until it is collected by certified hazardous waste disposal personnel, in accordance with local regulations.[3]
Caption: Workflow for the safe disposal of this compound.
Protein Kinase C Signaling Pathway in T-Cell Activation
PKC enzymes, particularly the PKC-theta (PKCθ) isoform, are critical mediators in T-cell activation signaling cascades.[3] Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, a signaling cascade is initiated, leading to the activation of PKCθ.[2][4] Activated PKCθ then phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, which are essential for cytokine production (e.g., IL-2) and T-cell proliferation.[2][3]
Caption: Simplified PKCθ signaling pathway in T-cell activation.
Experimental Protocol: In Vitro PKCθ Kinase Activity Assay
This protocol provides a framework for measuring the inhibitory activity of a compound like this compound on PKCθ using a non-radioactive, ELISA-based method.[6]
Materials:
-
Purified, active PKCθ enzyme
-
PKC substrate peptide (pre-coated on a 96-well plate)
-
This compound (or other inhibitor) stock solution in DMSO
-
ATP solution
-
Kinase Assay Buffer
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers and reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of this compound in Kinase Assay Buffer. A vehicle control (DMSO) must be included.
-
Enzyme/Inhibitor Incubation:
-
Add 25 µL of diluted this compound or vehicle control to the appropriate wells of the substrate-coated 96-well plate.
-
Add 25 µL of diluted PKCθ enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 50 µL of ATP solution to each well to start the phosphorylation reaction.
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
Detection:
-
Wash the plate 3-4 times with wash buffer to remove ATP and non-bound reagents.
-
Add 100 µL of the phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. Protein kinase C signaling during T cell activation induces the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell - Wikipedia [en.wikipedia.org]
- 6. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
